Z-Thr(Tbu)-Oh.Dcha
Description
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Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5.C12H23N/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19);11-13H,1-10H2/t11-,13+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGGZKHUOOUVBV-YLAFAASESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937661 | |
| Record name | N-[(Benzyloxy)(hydroxy)methylidene]-O-tert-butylthreonine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16966-07-7 | |
| Record name | L-Threonine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16966-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyloxycarbonyl-O-tert-butyl-L-threonine, compound with dicyclohexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016966077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(Benzyloxy)(hydroxy)methylidene]-O-tert-butylthreonine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyloxycarbonyl-O-tert-butyl-L-threonine, compound with dicyclohexylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Z-Thr(Tbu)-OH.DCHA: A Technical Guide for Peptide Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical resource on N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine dicyclohexylammonium salt, commonly abbreviated as Z-Thr(Tbu)-OH.DCHA. It details the compound's chemical properties, its strategic role in peptide synthesis, and provides validated protocols for its application.
Core Concepts: Understanding the Molecular Architecture
This compound is a specifically modified derivative of the amino acid L-threonine, engineered for controlled and efficient peptide synthesis. Its structure is comprised of several key components, each with a distinct function.
Chemical Identity:
-
Full Chemical Name: N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine dicyclohexylammonium salt[1]
-
Common Synonyms: Z-Thr(tBu)-OH dicyclohexylamine salt, Cbz-Thr(tBu)-OH DCHA[2]
The molecule's utility in synthesis is derived from its protecting group strategy and its salt form, which enhances handling and stability.
The Orthogonal Protecting Group Strategy
Successful peptide synthesis hinges on preventing unwanted side reactions.[4] This is achieved by reversibly masking reactive functional groups. Z-Thr(Tbu)-OH employs an "orthogonal" protection scheme, meaning each protecting group can be removed under distinct chemical conditions without affecting the other.
-
Z (Benzyloxycarbonyl, Cbz) Group: This group protects the α-amino group of threonine. The Z-group is renowned for its stability under the mildly acidic and basic conditions often used in solid-phase peptide synthesis (SPPS).[4][5] It is typically removed via catalytic hydrogenation (e.g., H₂ over a palladium catalyst), a process that does not affect the acid-labile t-Butyl group.[4][6]
-
Tbu (tert-butyl) Group: This group protects the hydroxyl (-OH) side chain of threonine. The Tbu group is highly sensitive to strong acids and is readily cleaved by reagents like trifluoroacetic acid (TFA).[4][7] This condition leaves the Z-group intact.
The Role of the DCHA Salt
The free acid form of many protected amino acids can be oily or non-crystalline, making them difficult to purify, weigh accurately, and store.[8] Z-Thr(Tbu)-OH is supplied as a dicyclohexylammonium (DCHA) salt to overcome these challenges.[9] DCHA is an organic base that reacts with the carboxylic acid of the threonine derivative to form a stable, crystalline solid.[8]
Key Advantages of the DCHA Salt Form:
-
Enhanced Stability: The salt is generally more stable for long-term storage.[8][10]
-
Improved Handling: As a crystalline solid, it is easy to handle, weigh, and transfer.[8]
-
Higher Purity: The crystallization process used to form the salt serves as an effective purification step.[9]
Before the amino acid derivative can be used in a peptide coupling reaction, the free carboxylic acid must be regenerated from the DCHA salt.[9]
Physicochemical and Safety Data
A summary of the key properties of this compound is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 16966-07-7 | [1][3][11][12] |
| Molecular Formula | C₂₈H₄₆N₂O₅ | [2][3][11] |
| Molecular Weight | 490.68 g/mol | [1][2][3][11] |
| Appearance | Solid | [2][11] |
| Melting Point | 143-147 °C | [2][11] |
| Storage Conditions | Inert atmosphere, 2-8°C | [11] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [11][13] |
Safety Information: According to safety data sheets, the compound may be harmful if swallowed, inhaled, or in contact with skin (GHS07 Warning).[11][14] Standard laboratory precautions, including the use of personal protective equipment, should be employed.[14] In case of exposure, it is advised to move to fresh air, wash the affected skin, or rinse eyes thoroughly and consult a doctor.[14]
Application in Peptide Synthesis: A Workflow
The incorporation of a this compound residue into a growing peptide chain involves a sequential, multi-step process. The following diagram and protocols outline a typical workflow in the context of Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Liberation of the Free Acid from DCHA Salt
This step is critical for enabling the carboxylic acid to participate in the subsequent activation and coupling reaction.
-
Suspension: Suspend the this compound salt in a suitable organic solvent like ethyl acetate.[9]
-
Acidification: Add an aqueous solution of 10% potassium bisulfate (KHSO₄) or 10% phosphoric acid and stir vigorously.[9] Continue until the solid dissolves and two clear liquid phases are formed. The pH of the aqueous layer should be acidic (pH 2-3).[9]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the lower aqueous phase.
-
Washing: Wash the organic layer with water until the aqueous phase is neutral (pH ≥ 4).[9] This removes residual acid and the dicyclohexylammonium salt.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting product, Z-Thr(Tbu)-OH, is typically an oil or foam.[9]
Protocol 2: Solid-Phase Peptide Coupling
This protocol describes the incorporation of the liberated Z-Thr(Tbu)-OH into a peptide chain assembled on a solid support (resin).
-
Resin Preparation: Ensure the resin-bound peptide has a free N-terminal amine, typically achieved by removing a temporary Fmoc group with a piperidine solution.
-
Amino Acid Activation: In a separate vessel, dissolve the Z-Thr(Tbu)-OH (2-4 equivalents relative to resin loading) in DMF. Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).[4] Allow the mixture to pre-activate for several minutes.
-
Coupling Reaction: Add the activated amino acid solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours.[4]
-
Monitoring: Check for reaction completion using a qualitative method like the Kaiser (ninhydrin) test.[4] A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling can be repeated.
-
Washing: Once coupling is complete, thoroughly wash the resin with DMF and DCM to remove all excess reagents and by-products.[4]
Protocol 3: Selective Deprotection Strategies
The orthogonal nature of the Z and Tbu groups allows for selective removal based on the desired synthetic outcome.
A. Side-Chain (Tbu Group) Deprotection:
-
Procedure: Treat the peptide-resin with a cleavage cocktail, typically containing a high concentration of Trifluoroacetic Acid (TFA).[7] Common cocktails include 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) to act as scavengers for the released tert-butyl cations.
-
Outcome: This procedure removes the Tbu group from the threonine side chain, along with other acid-labile protecting groups (e.g., Boc, Trt), while leaving the N-terminal Z-group intact.[15][16] This is useful for synthesizing protected peptide fragments for subsequent condensation.
B. N-Terminal (Z Group) Deprotection:
-
Procedure: The Z-group is cleaved by catalytic hydrogenation.[5] Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, acetic acid) and add a palladium on carbon (Pd/C) catalyst. Stir the mixture under a hydrogen gas atmosphere.
-
Outcome: This method cleanly removes the Z-group, leaving the acid-labile Tbu group and the rest of the peptide untouched. It is a very mild method that proceeds at neutral pH.[6]
Troubleshooting and Expert Insights
-
Incomplete Coupling: Due to the steric hindrance of the threonine residue, coupling can sometimes be slow or incomplete. Using a more potent coupling reagent like HATU, increasing the reaction time, or performing a "double coupling" (repeating the coupling step with fresh reagents) can resolve this issue.[4]
-
Racemization: The Z-group is known to provide good protection against racemization during the activation step, which is a significant advantage over other protecting groups.[5]
-
Choice of Synthesis: While illustrated here for SPPS, Z-protected amino acids are also extensively used in classical solution-phase peptide synthesis.[15]
By understanding the distinct roles of the Z-group, the Tbu-group, and the DCHA salt, researchers can strategically employ this compound to build complex peptide sequences with high fidelity and control.
References
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Next Peptide. 16966-07-7 | this compound. [Link]
-
Watanabe Chemical Industries, Ltd. 16966-07-7 Z-Thr(tBu)-OH・DCHA. [Link]
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ChemWhat. Z-THR(TBU)-OH DCHA CAS#: 16966-07-7. [Link]
-
Watanabe Chemical Industries, Ltd. 16966-07-7 Z-Thr(tBu)-OH・DCHA (Japanese). [Link]
-
BDMAEE. Applications of dicyclohexylamine in the pharmaceutical industry today. [Link]
-
National Center for Biotechnology Information. Z-Tyr(tBu)-OH.DCHA. PubChem Compound Summary for CID 14162127. [Link]
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Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]
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Wikipedia. Peptide synthesis. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
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Wikipedia. Dicyclohexylamine. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
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- 16. peptide.com [peptide.com]
The Strategic Application of Z-Thr(tBu)-OH.DCHA in Modern Peptide Chemistry: A Technical Guide
For researchers, medicinal chemists, and professionals in drug development, the precise assembly of peptides is a cornerstone of innovation. The choice of protected amino acid building blocks is a critical determinant of success, directly influencing yield, purity, and the feasibility of complex synthetic routes. Among these essential reagents, N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine dicyclohexylammonium salt, or Z-Thr(tBu)-OH.DCHA, stands out as a versatile and strategic tool. This guide provides an in-depth technical exploration of its core attributes, practical applications, and the underlying chemical principles that govern its use in both solid-phase and solution-phase peptide synthesis.
Part 1: Foundational Principles and Chemical Profile
This compound is a derivative of the amino acid L-threonine, strategically modified with protecting groups to control its reactivity during peptide synthesis. Understanding the distinct roles of each component is fundamental to its effective application.
The Orthogonal Protection Strategy: Z and tBu Groups
The power of Z-Thr(tBu)-OH lies in its orthogonal protection scheme.[1][2][3] Orthogonality in peptide synthesis refers to the use of protecting groups that can be removed under completely different chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[1][2]
-
The N-α-Benzyloxycarbonyl (Z or Cbz) Group: The Z group, introduced by Bergmann and Zervas in 1932, is a classic urethane-type protecting group for the α-amino function.[4][5] Its key advantage is its stability to a wide range of conditions, including the mildly acidic and basic treatments often used in solid-phase peptide synthesis (SPPS).[3][6] The Z group is typically removed under neutral conditions via catalytic hydrogenation (e.g., H₂ over a palladium catalyst).[3][4][7] This unique removal condition provides a valuable orthogonal handle in complex synthetic strategies.
-
The O-tert-butyl (tBu) Group: The hydroxyl side chain of threonine is reactive and can undergo unwanted acylation during peptide coupling. The tert-butyl ether serves as a robust protecting group for this functionality.[7][8] The tBu group is highly stable to basic conditions and catalytic hydrogenation but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[6][7][8]
This differential lability—Z group removed by hydrogenation, tBu group by acidolysis—is the essence of the orthogonal strategy, enabling the chemist to unmask specific reactive sites on the peptide chain as needed.[3][8]
The Role of the Dicyclohexylammonium (DCHA) Salt
Z-Thr(tBu)-OH is often supplied as a dicyclohexylammonium (DCHA) salt. This is not merely for convenience; the formation of the DCHA salt significantly improves the handling characteristics of the amino acid derivative. It promotes crystallization, leading to a stable, free-flowing solid that is easier to weigh and handle than the often-oily free acid.[9] Prior to its use in a coupling reaction, the free acid must be liberated from the DCHA salt, typically through a simple acid wash.[9]
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below for easy reference.
| Property | Value | Reference(s) |
| Chemical Name | N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine dicyclohexylammonium salt | [10] |
| Synonyms | Z-Thr(tBu)-OH dicyclohexylamine salt, Cbthis compound | [3] |
| CAS Number | 16966-07-7 | [11][12] |
| Molecular Formula | C₂₈H₄₆N₂O₅ | [11][12] |
| Molecular Weight | 490.68 g/mol | [11][12] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [11][13] |
| Storage Temperature | 2-8°C or -20°C for long-term storage | [3][12] |
Part 2: Application in Solid-Phase Peptide Synthesis (SPPS)
While less common than its Fmoc-protected counterpart in standard automated SPPS, this compound offers unique advantages, particularly in the synthesis of complex peptides or protected fragments.[8] It is most often incorporated in a Boc-based SPPS strategy or as the final N-terminal residue in an Fmoc/tBu strategy where an N-terminal Z group is desired for subsequent fragment condensation.[3][14]
Experimental Protocol: Incorporation into a Peptide Chain via SPPS
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Step 1: Liberation of the Free Acid
-
Dissolve this compound (2-4 equivalents relative to resin loading) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of potassium bisulfate or citric acid to remove the dicyclohexylamine.[9]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the free acid, Z-Thr(tBu)-OH.
Step 2: Resin Preparation
-
Swell the peptide-resin (e.g., Rink Amide or Wang resin with the peptide chain already assembled) in peptide synthesis grade N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
If the N-terminal protecting group (e.g., Fmoc) is present, perform deprotection (e.g., with 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF to remove residual deprotection reagents.
Step 3: Activation and Coupling
-
In a separate vessel, dissolve the dried Z-Thr(tBu)-OH (2-4 equivalents) and a coupling additive such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure (1 equivalent) in DMF.
-
Add a coupling reagent such as HBTU, HATU, or TBTU (1 equivalent) and a tertiary base like N,N-Diisopropylethylamine (DIPEA) (2 equivalents).[3][15] Allow the mixture to pre-activate for 2-5 minutes.
-
Drain the DMF from the swollen resin and add the pre-activated Z-Thr(tBu)-OH solution.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[3]
Step 4: Monitoring and Completion
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.[3]
-
If the coupling is incomplete, a second coupling can be performed with a freshly prepared activated solution.[3]
-
Once complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.[3]
SPPS Workflow Diagram
Caption: General workflow for incorporating this compound in SPPS.
Part 3: Application in Solution-Phase Peptide Synthesis (SPPS)
Solution-phase synthesis is a powerful technique for producing large quantities of peptides and for fragment condensation strategies. This compound is exceptionally well-suited for this approach.[8][9]
Experimental Protocol: Dipeptide Synthesis in Solution
This protocol describes a representative coupling of Z-Thr(tBu)-OH with an amino acid ester, for example, L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl).
Step 1: Liberation of the Free Acid
-
Follow the same procedure as described in the SPPS protocol (Section 2.1, Step 1).
Step 2: Peptide Coupling
-
Dissolve the Z-Thr(tBu)-OH (1.0 equivalent) and H-Phe-OMe·HCl (1.0 equivalent) in an anhydrous solvent like DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Cool the mixture to 0°C in an ice bath.
-
Add DIPEA (2.1 equivalents) to neutralize the hydrochloride salt and stir for 10-15 minutes.[8]
-
Add a coupling additive like HOBt (1.1 equivalents) followed by a coupling reagent such as TBTU or DCC (1.1 equivalents).[8]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.[8]
Step 3: Work-up and Purification
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with a solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and saturated aqueous NaCl.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude dipeptide, Z-Thr(tBu)-Phe-OMe, by column chromatography or recrystallization.
Deprotection Strategies
The orthogonal nature of the Z and tBu groups allows for selective deprotection.
-
Selective tBu Group Removal: To deprotect the threonine side chain while leaving the Z group intact, treat the peptide with a strong acid like neat TFA or a solution of TFA in DCM.[6][8] The reaction is typically complete within 1-2 hours at room temperature.[3]
-
Selective Z Group Removal: To deprotect the N-terminus while leaving the tBu group intact, catalytic hydrogenation is the method of choice.[3][7] Dissolve the peptide in a solvent like methanol or ethanol, add a palladium on carbon (Pd/C) catalyst, and stir under a hydrogen atmosphere.[3][4]
Solution-Phase Synthesis and Deprotection Diagram
Caption: Workflow for solution-phase synthesis and orthogonal deprotection.
Part 4: Troubleshooting and Expert Insights
Even with robust protocols, challenges can arise. Understanding the causality behind these issues is key to effective troubleshooting.
| Issue | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| Incomplete Coupling | Steric hindrance of the threonine side chain. Aggregation of the growing peptide chain. | Use a more potent coupling reagent (e.g., HATU, COMU). Increase coupling time or perform a double coupling. Change the primary solvent (e.g., from DMF to NMP). | [3][15][16] |
| Racemization | Prolonged activation times or use of strong bases. Over-activation with carbodiimides. | Minimize pre-activation time. Use a weaker base like sym-collidine in place of DIPEA. Use coupling additives like HOBt or Oxyma Pure to suppress racemization. | [3][15][17] |
| Guanidinylation of N-terminus | Reaction of the free amine with aminium/uronium coupling reagents (e.g., HBTU, HATU). | Always pre-activate the carboxylic acid with the coupling reagent before adding it to the resin-bound peptide. This ensures the reactive species is consumed before it can react with the N-terminus. | [18] |
| Side-product formation during tBu deprotection | Cationic species generated during acidolysis (tert-butyl cations) can modify sensitive residues like Trp or Met. | Add scavengers to the TFA cleavage cocktail. Common scavengers include triisopropylsilane (TIS) and water to quench the cations. | [1][19] |
Part 5: Conclusion
This compound is a highly valuable building block in the arsenal of the peptide chemist. Its robust and orthogonal protecting group strategy offers a level of synthetic flexibility that is essential for the construction of complex peptides, cyclic analogs, and protected fragments for convergent synthesis strategies. By understanding the fundamental principles of its chemistry and applying the detailed protocols outlined in this guide, researchers can confidently leverage the unique advantages of this reagent to advance their scientific objectives.
References
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: Available upon request)
- Overview of Solid Phase Peptide Synthesis (SPPS). (URL: Available upon request)
- Protecting Groups in Peptide Synthesis | Biosynth. (URL: Available upon request)
-
An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC - NIH. (URL: [Link])
- Application Notes and Protocols: Z-Thr(tBu)-OH Protecting Group Strategy - Benchchem. (URL: Available upon request)
-
Peptide synthesis - Wikipedia. (URL: [Link])
-
16966-07-7 Z-Thr(tBu)-OH・DCHA | WATANABE CHEMICAL INDUSTRIES,LTD. (URL: [Link])
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (URL: [Link])
- Application Notes and Protocols for the Incorporation of Z-Thr(OtBu)-OH into a Peptide Sequence - Benchchem. (URL: Available upon request)
-
What do you do when your peptide synthesis fails? - Biotage. (URL: [Link])
- Application Notes and Protocols for Z-Thr(OtBu)-OH in Peptide Coupling - Benchchem. (URL: Available upon request)
- Novabiochem® Coupling reagents - Merck Millipore. (URL: Available upon request)
- Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-D-Leu-OH.DCHA - Benchchem. (URL: Available upon request)
- Chemistry of peptide synthesis. (URL: Available upon request)
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: Available upon request)
-
This compound - Amerigo Scientific. (URL: [Link])
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed. (URL: [Link])
-
Synthesis of Peptides by Solution Methods - ResearchGate. (URL: [Link])
- 4 Synthesis of Peptides. (URL: Available upon request)
- Recent development of peptide coupling reagents in organic synthesis. (URL: Available upon request)
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])
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An In-Depth Technical Guide to Utilizing Z-Thr(tBu)-OH.DCHA in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the precise construction of peptides is a cornerstone of innovation. The selection of appropriately protected amino acids is a critical determinant of success, directly influencing synthesis efficiency, purity, and the biological activity of the final product. This guide provides a comprehensive technical overview of N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine dicyclohexylammonium salt (Z-Thr(tBu)-OH.DCHA), a key building block for the incorporation of the sterically hindered amino acid, threonine. We will delve into the strategic considerations for its use, detailed experimental protocols, and troubleshooting common challenges, ensuring a robust and reliable synthetic workflow.
The Strategic Importance of this compound in Peptide Synthesis
This compound is a derivative of the amino acid L-threonine, strategically modified with protecting groups to prevent unwanted side reactions during peptide synthesis. The key to its utility lies in its orthogonal protection scheme, where each protecting group can be selectively removed under distinct chemical conditions without affecting the others.[1]
-
The Z (Benzyloxycarbonyl) Group: This group shields the α-amino functionality of threonine. Introduced by Bergmann and Zervas in the 1930s, the Z-group is renowned for its stability under a wide range of conditions, yet it is readily removable by catalytic hydrogenation.[2][3] This provides a valuable orthogonal deprotection strategy in syntheses employing acid-labile Boc and Fmoc groups.[4]
-
The tBu (tert-Butyl) Group: The hydroxyl side chain of threonine is protected by a tert-butyl ether. This group is stable to the basic conditions often used in peptide synthesis, such as for the saponification of esters, and to the catalytic hydrogenation conditions used for Z-group removal.[5] It is, however, efficiently cleaved with strong acids like trifluoroacetic acid (TFA).[5][6]
-
The DCHA (Dicyclohexylammonium) Salt: Z-Thr(tBu)-OH is often supplied as a dicyclohexylammonium salt to improve its crystallinity, stability, and ease of handling, as the free acid can be an oil or an amorphous solid.[7] Prior to its use in peptide coupling reactions, the DCHA salt must be removed to liberate the free carboxylic acid.
This unique combination of protecting groups makes this compound a versatile reagent, particularly in solution-phase peptide synthesis and for the preparation of peptide fragments destined for convergent synthesis strategies.[8]
Physicochemical Properties of this compound
| Property | Value |
| Full Chemical Name | N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine dicyclohexylammonium salt |
| CAS Number | 16966-07-7[9][10] |
| Molecular Formula | C28H46N2O5[11] |
| Molecular Weight | 490.68 g/mol [10] |
| Appearance | White to off-white solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[9][11] |
| Storage Conditions | Keep cool and dry.[12] |
Experimental Workflows: From DCHA Salt to Peptide Elongation
A successful peptide synthesis campaign relies on robust and reproducible protocols. The following sections provide detailed, step-by-step methodologies for the key experimental workflows involving this compound.
Liberation of the Free Acid: DCHA Salt Deprotection
Before Z-Thr(tBu)-OH can be coupled to a growing peptide chain, the dicyclohexylammonium salt must be removed to unmask the carboxylic acid. This is typically achieved through a mild acidic workup.
Protocol: DCHA Salt Removal with Citric Acid
-
Suspension: Suspend the this compound salt in ethyl acetate.
-
Acidification: Add a 10% aqueous solution of citric acid and stir the biphasic mixture vigorously. The organic layer will contain the free Z-Thr(tBu)-OH, while the aqueous layer will contain the dicyclohexylammonium citrate salt.
-
Extraction: Separate the organic layer and wash it sequentially with 10% citric acid solution and then with water until the pH of the aqueous wash is neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield Z-Thr(tBu)-OH, which is often obtained as a viscous oil or a foam.
Caption: Workflow for the liberation of the free acid from its DCHA salt.
Incorporation into a Peptide Chain: Coupling Reactions
The sterically hindered nature of the threonine side chain can sometimes lead to incomplete coupling reactions.[13] Therefore, the choice of coupling reagent and reaction conditions is paramount to achieving high coupling efficiency.
While less common in standard Fmoc-SPPS, Z-Thr(tBu)-OH can be incorporated, particularly in Boc-based strategies or as the final amino acid in a sequence.[13]
Protocol: SPPS Coupling using HATU
-
Resin Swelling: Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF).
-
Pre-activation: In a separate vessel, dissolve Z-Thr(tBu)-OH (2-4 equivalents relative to the resin loading), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 equivalents), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[13][14]
-
Coupling: Drain the DMF from the swollen resin and add the pre-activated Z-Thr(tBu)-OH solution. Agitate the reaction mixture at room temperature for 1-2 hours.[13]
-
Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.[13]
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents and by-products.[13]
Caption: SPPS workflow for the coupling of Z-Thr(tBu)-OH.
Z-Thr(tBu)-OH is frequently used in solution-phase synthesis, especially for creating peptide fragments.
Protocol: Solution-Phase Coupling using TBTU/HOBt
-
Dissolution: Dissolve Z-Thr(OtBu)-OH (1.0 eq) and the amino acid ester hydrochloride salt (e.g., H-Phe-OMe·HCl) (1.0 eq) in anhydrous DMF.
-
Neutralization: Add DIPEA (2.1 eq) at 0 °C under an inert atmosphere and stir for 10-15 minutes to neutralize the hydrochloride salt.[5]
-
Activation and Coupling: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours.[5]
-
Work-up: Once the reaction is complete (monitored by TLC), dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and saturated aqueous NaCl.[5]
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. The crude dipeptide can then be purified by column chromatography or recrystallization.
Orthogonal Deprotection Strategies
The strategic advantage of the Z/tBu protection scheme lies in the ability to selectively remove each group, enabling complex synthetic routes.[1]
Z-Group Deprotection: Catalytic Hydrogenation
The benzyloxycarbonyl group is typically removed by catalytic hydrogenation, which is a mild and efficient method.[2]
Protocol: Catalytic Hydrogenation
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or ethyl acetate.[2]
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) to the solution, typically at a loading of 5-10 mol%.[2]
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus. Stir the mixture vigorously at room temperature.[2]
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filtrate containing the deprotected peptide can then be concentrated.[13]
Alternative: Catalytic Transfer Hydrogenation
For situations where handling hydrogen gas is a concern, catalytic transfer hydrogenation offers a safer alternative.[2] In this method, a hydrogen donor such as ammonium formate or formic acid is used in the presence of the Pd/C catalyst.[2][15]
Caption: Workflow for Z-group deprotection by catalytic hydrogenation.
tBu-Group Deprotection: Acidolysis
The tert-butyl protecting group is stable to most conditions except strong acid. It is typically removed during the final cleavage of the peptide from the resin in SPPS or as a separate step in solution-phase synthesis.[13]
Protocol: TFA Cleavage
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) as a scavenger. The scavenger is crucial to trap the reactive tert-butyl cations generated during the deprotection, preventing side reactions with sensitive amino acid residues like tryptophan and methionine.[6][16]
-
Deprotection: Add the cleavage cocktail to the tBu-protected peptide (either on-resin or in solution) and gently agitate the mixture at room temperature for 1.5-2 hours.[12]
-
Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation or filtration and wash with cold diethyl ether to remove scavengers and dissolved protecting group fragments.[12]
Troubleshooting and Advanced Considerations
Challenge: Incomplete Coupling of Z-Thr(tBu)-OH
-
Causality: The steric hindrance from the threonine side chain and the bulky protecting groups can slow down the coupling reaction.[13]
-
Solution:
-
Potent Coupling Reagents: Employ more powerful coupling reagents such as HATU, HBTU, or PyBOP, which form highly reactive activated esters.[14][17]
-
Double Coupling: If monitoring indicates an incomplete reaction after the initial coupling time, a second coupling with fresh reagents can be performed.[13]
-
Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate the coupling of sterically hindered amino acids.[18]
-
Challenge: Racemization during Coupling
-
Causality: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization. This is a greater risk with prolonged coupling times and the use of certain bases.[19][20]
-
Solution:
-
Additives: The addition of HOBt or its derivatives to the coupling reaction can suppress racemization.[19]
-
Base Selection: Use a less hindered base like N-methylmorpholine (NMM) or collidine in place of DIPEA.[20]
-
Temperature Control: Avoid excessive heating during coupling, as higher temperatures can increase the rate of racemization.[18]
-
Challenge: Side Reactions during TFA Cleavage
-
Causality: The tert-butyl cations generated during tBu deprotection are potent alkylating agents.[21]
-
Solution:
-
Scavenger Cocktails: Always use an appropriate scavenger cocktail. The choice of scavengers depends on the peptide sequence. For peptides containing tryptophan, methionine, or cysteine, scavengers like TIS, water, and ethanedithiol (EDT) are essential.[22]
-
Conclusion
This compound is a highly valuable and versatile building block in the arsenal of the peptide chemist. Its orthogonal protecting group strategy provides the flexibility required for the synthesis of complex peptides, particularly in solution-phase and convergent approaches. A thorough understanding of the principles behind its use, coupled with robust and optimized protocols for deprotection and coupling, is essential for its successful application. By carefully considering the factors of steric hindrance, potential side reactions, and the appropriate choice of reagents and conditions, researchers can confidently incorporate this compound into their synthetic workflows to achieve their desired target peptides with high purity and yield.
References
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Watanabe Chemical Industries, Ltd. (n.d.). 16966-07-7 Z-Thr(tBu)-OH・DCHA. Retrieved from [Link]
- Lundquist, J. T., & Dix, T. A. (2002). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Journal of Peptide Research, 59(4), 157-164.
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 13(3), 143-148.
- BenchChem. (2025). Application Notes and Protocols for Z-Thr(OtBu)-OH in Peptide Coupling.
- BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs. Alternatives.
- Albericio, F., & Carpino, L. A. (1997). A comparative study of methods to couple hindered peptides. International journal of peptide and protein research, 50(5), 321-329.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Ortega-Gómez, A., Le-El-Foul, E., Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Convergent Approaches for the Synthesis of the Antitumoral Peptide, Kahalalide F. Study of Orthogonal Protecting Groups. The Journal of Organic Chemistry, 78(15), 7439–7452.
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
- BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
- BenchChem. (2025). Application Notes and Protocols: Z-Thr(tBu)-OH Protecting Group Strategy.
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Fields, G. B. (2002). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.2.
-
ResearchGate. (2017). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage?. Retrieved from [Link]
- BenchChem. (2025). Application Notes: Trifluoroacetic Acid (TFA) Cleavage of Resin in Peptide Synthesis.
- Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 2(6), 430–439.
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Recent development of peptide coupling reagents in organic synthesis. Aldrichimica Acta, 42(2), 35-47.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- Bieg, T., & Szeja, W. (1985).
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Z-Thr(OtBu)-OH into a Peptide Sequence.
- BenchChem. (2025). A Cost-Benefit Analysis of Z-Thr-OtBu in Peptide Synthesis: A Comparative Guide.
-
Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]
- Anwer, M. K., & Spatola, A. F. (1983). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry - Section B, 22B(10), 1064-1065.
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Deprotection of Z-Thr(tBu)-OtBu.
-
Next Peptide. (n.d.). 16966-07-7 | this compound. Retrieved from [Link]
- Cortes-Clerget, M., Berthon, J. Y., Renimel, I., Gembus, V., & Lipshutz, B. H. (2017). Cbz deprotection conditions: screening of catalysts and sources of H2. Green Chemistry, 19(14), 3299–3304.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). Z-Tyr(tBu)-OH.DCHA. Retrieved from [Link]
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An In-depth Technical Guide to Protecting Groups in Peptide Synthesis: The Case of Z-Thr(Tbu)-OH.Dcha
Introduction
In the precise and demanding field of peptide synthesis, the strategic use of protecting groups is not merely a procedural step but the cornerstone of success.[1][2] These chemical moieties are essential to temporarily mask reactive functional groups, thereby preventing unwanted side reactions and ensuring the sequential assembly of amino acids in the correct order.[3][4] Among the vast arsenal of protected amino acids available to the modern chemist, Z-Thr(Tbu)-OH.Dcha stands out as a versatile and robust building block, particularly in solution-phase peptide synthesis (SPPS).[1][5] This guide provides an in-depth analysis of the constituent parts of this molecule, elucidates the strategic advantages of its orthogonal protection scheme, and offers detailed, field-proven protocols for its application.
Deconstructing the Molecule: A Three-Part Analysis
The efficacy of this compound arises from the distinct and complementary roles of its three key components: the N-α-Z (benzyloxycarbonyl) group, the side-chain Tbu (tert-butyl) group, and the C-terminal DCHA (dicyclohexylammonium) salt.
The N-α-Z (Benzyloxycarbonyl) Group: A Classic Amine Protection
The benzyloxycarbonyl (Z or Cbz) group is a foundational amine protecting group in peptide chemistry, introduced by Bergmann and Zervas in the 1930s.[6] Its primary role is to protect the α-amino group of threonine, preventing it from participating in undesired coupling reactions.[7]
Key Attributes of the Z-Group:
-
Stability: The Z-group is remarkably stable under a wide range of conditions, including the mildly acidic and basic environments often encountered in peptide synthesis.[1][8] This stability is crucial for preventing premature deprotection during the peptide chain elongation process.
-
Deprotection via Hydrogenolysis: The most common and cleanest method for the removal of the Z-group is catalytic hydrogenolysis.[6][8] In this reaction, the Z-protected amino acid is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C), which cleaves the benzylic C-O bond to yield the free amine, toluene, and carbon dioxide.[8][9] This process is highly selective and generally does not affect other common protecting groups.[10]
-
Acid Lability: While less common, the Z-group can also be removed under strong acidic conditions, such as with HBr in acetic acid.[7][11]
The Side-Chain Tbu (tert-Butyl) Group: Shielding the Hydroxyl Functionality
The hydroxyl group of the threonine side chain is nucleophilic and can participate in side reactions during peptide synthesis. The tert-butyl (Tbu) ether serves as an effective protecting group for this functionality.
Key Attributes of the Tbu-Group:
-
Acid Lability: The Tbu group is highly sensitive to acidic conditions and is readily cleaved by moderately strong acids like trifluoroacetic acid (TFA).[12][13] This property is central to its utility in orthogonal protection schemes.
-
Stability: Conversely, the Tbu group is stable to the conditions used for Z-group removal (hydrogenolysis) and to the basic conditions used for the deprotection of other common protecting groups like Fmoc.[14][15]
-
Steric Hindrance: The bulky nature of the Tbu group can sometimes lead to incomplete coupling reactions.[1] This can often be overcome by using more potent coupling reagents or by performing a double coupling.[1]
The C-Terminal DCHA (Dicyclohexylammonium) Salt: Enhancing Practicality
While the Z- and Tbu- groups provide the chemical strategy, the dicyclohexylammonium (DCHA) salt addresses the practical challenges of handling and storing the amino acid derivative.
Key Attributes of the DCHA Salt:
-
Improved Crystallinity and Stability: Many N-protected amino acids are oils or amorphous solids that can be difficult to purify and handle.[16] The formation of a salt with the bulky secondary amine, dicyclohexylamine, often results in a stable, crystalline solid with a sharp melting point.[17][18]
-
Enhanced Shelf-Life: The salt form is generally more stable for long-term storage compared to the free acid.[17]
-
Facile Conversion to the Free Acid: Prior to its use in peptide synthesis, the DCHA salt must be converted back to the free carboxylic acid.[16] This is typically achieved by suspending the salt in an organic solvent and acidifying with an aqueous acid like phosphoric acid.[16]
Orthogonality: The Cornerstone of Strategic Synthesis
The true power of Z-Thr(Tbu)-OH lies in the orthogonal nature of its protecting groups.[19][20] Orthogonality refers to the use of multiple protecting groups that can be selectively removed under distinct chemical conditions without affecting the others.[14][15] In this case, the acid-labile Tbu group and the hydrogenolysis-labile Z-group form a classic orthogonal pair.[1][5] This allows for precise, stepwise manipulation of the peptide chain, which is critical for the synthesis of complex peptides.
Caption: Orthogonal deprotection strategy for Z-Thr(Tbu)-OH.
Application in Peptide Synthesis: Protocols and Insights
The following protocols provide a framework for the practical application of this compound in solution-phase peptide synthesis.
Protocol 1: Liberation of the Free Acid from the DCHA Salt
Objective: To convert this compound to the free acid, Z-Thr(Tbu)-OH, for use in a coupling reaction.
Materials:
-
This compound
-
Ethyl acetate
-
10% Aqueous phosphoric acid
-
Deionized water
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend 1 part of this compound in 5-10 parts of ethyl acetate in a separatory funnel.[16]
-
Add 10% aqueous phosphoric acid while stirring until the solid completely dissolves and two clear phases are visible.[16]
-
Verify that the pH of the lower aqueous phase is between 2 and 3.[16]
-
Separate the aqueous phase and wash the organic phase once with a small volume of 10% phosphoric acid.[16]
-
Wash the organic phase three times with deionized water. The pH of the final aqueous wash should be ≥4.[16]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Z-Thr(Tbu)-OH, which is often an oil or a foam.[16]
Protocol 2: Peptide Coupling using DCC/HOBt
Objective: To couple Z-Thr(Tbu)-OH to the N-terminus of a peptide ester (e.g., H-Gly-OMe).
Materials:
-
Z-Thr(Tbu)-OH (from Protocol 1)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the amino acid ester hydrochloride in DCM or DMF.
-
Add one equivalent of NMM or TEA to neutralize the hydrochloride salt.
-
Add 1.0 equivalent of Z-Thr(Tbu)-OH and 1.0 equivalent of HOBt to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 1.05 equivalents of DCC, dissolved in a minimal amount of the reaction solvent.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct, which is insoluble in most common solvents.[21]
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the dipeptide by column chromatography or recrystallization.
Caption: Simplified mechanism of DCC-mediated peptide coupling.[21][22]
Protocol 3: Selective Deprotection
A. Z-Group Removal (Hydrogenolysis)
Materials:
-
Z-Thr(Tbu)-Peptide
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol or Ethanol
-
Hydrogen source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Z-protected peptide in methanol or ethanol.[11]
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).[11]
-
Seal the reaction vessel and flush with hydrogen gas three times.[11]
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.[11]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
B. Tbu-Group Removal (Acidolysis)
Materials:
-
Z-Thr(Tbu)-Peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., anisole or thioanisole, if necessary)
Procedure:
-
Dissolve the Tbu-protected peptide in DCM.
-
Add a solution of TFA in DCM (typically 50-95% TFA).
-
If the peptide contains sensitive residues like tryptophan or methionine, add a scavenger to prevent alkylation by the released tert-butyl cation.[12]
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Remove the TFA and DCM under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected peptide.
-
Collect the solid by filtration and dry under vacuum.
Quantitative Data Summary
| Protecting Group | Attachment Conditions | Deprotection Conditions | Stability |
| Z (Benzyloxycarbonyl) | Z-Cl or Z-OSu, mild base | H₂/Pd-C (Hydrogenolysis)[8]; Strong acid (e.g., HBr/AcOH)[11] | Stable to mild acid and base |
| Tbu (tert-Butyl) | Isobutylene, acid catalyst | Moderate to strong acid (e.g., TFA)[12] | Stable to hydrogenolysis and base |
Troubleshooting and Expert Insights
-
Incomplete Coupling: Due to the steric hindrance of the Thr(Tbu) residue, coupling can sometimes be sluggish.[1] If the ninhydrin test indicates incomplete coupling, consider using a more powerful coupling agent like HATU or performing a second coupling step.[1]
-
Catalyst Poisoning: During hydrogenolysis for Z-group removal, sulfur-containing amino acids (cysteine, methionine) can poison the palladium catalyst.[11] In such cases, it may be necessary to use a larger amount of catalyst or consider an alternative deprotection method if orthogonality allows.[11]
-
Racemization: While the Z-group itself helps to suppress racemization, the choice of coupling additives is critical.[7] The use of HOBt is standard practice to minimize this side reaction.[23]
Conclusion
This compound is a powerful and strategically designed building block for peptide synthesis. Its orthogonal protection scheme, which pairs the hydrogenolysis-labile Z-group with the acid-labile Tbu-group, provides chemists with the flexibility to perform selective deprotections, a critical requirement for the synthesis of complex and modified peptides. The DCHA salt form further enhances its utility by improving stability and handling. By understanding the fundamental chemistry of each component and adhering to validated protocols, researchers, scientists, and drug development professionals can effectively leverage this compound to advance their synthetic endeavors.
References
- Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Accessed January 15, 2026.
- Aapptec Peptides. Carbodiimides and Additives. Published May 19, 2021.
- Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC. Accessed January 15, 2026.
- Danishefsky, S. J., et al. Peptide synthesis using unprotected peptides through orthogonal coupling methods.
- Fields, G. B., & Noble, R. L. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 2000.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Accessed January 15, 2026.
- Benchchem. Conditions for the Removal of the Z (Cbz) Protecting Group: Application Notes and Protocols. Accessed January 15, 2026.
- Biosynth. Protecting Groups in Peptide Synthesis. Accessed January 15, 2026.
- Benchchem. Application Notes and Protocols: Z-Thr(tBu)
- Organic Chemistry Portal. tert-Butyl Ethers. Accessed January 15, 2026.
- Organic Chemistry Portal. tert-Butyl Esters. Accessed January 15, 2026.
- Bachem. Conversion of a DCHA salt to the free acid. Published August 20, 2021.
- El-Faham, A., & Albericio, F. Recent development in peptide coupling reagents. Chemical Reviews, 2011.
- Wikipedia. tert-Butyloxycarbonyl protecting group. Accessed January 15, 2026.
- Bachem. DCHA - Dicyclohexylammonium salt. Published March 18, 2021.
- Benchchem. Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Glu-OBzl. Accessed January 15, 2026.
- Benchchem. Technical Support Center: Troubleshooting Z-Protecting Group Removal. Accessed January 15, 2026.
- Chemistry Stack Exchange. Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? Published July 16, 2015.
- deGruy, T. Z., et al. Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 2020.
- Bachem. Introduction to Peptide Synthesis Methods. Accessed January 15, 2026.
- Hidasová, D., & Slanina, T. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 2023.
- Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). Published July 31, 2025.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Accessed January 15, 2026.
- ECHEMI. Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? Accessed January 15, 2026.
- Wikipedia. Peptide synthesis. Accessed January 15, 2026.
- Kaul, R., et al. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 2004.
- Amino Acids. Boc-β-cyclohexyl-L-alanine dicyclohexylammonium salt - (CAS 37462-62-7). Accessed January 15, 2026.
- Semantic Scholar. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Accessed January 15, 2026.
- Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry. Accessed January 15, 2026.
- Rebek, J., & Feitler, D. Mechanism of the carbodiimide reaction. II. Peptide synthesis on the solid phase. Journal of the American Chemical Society, 1974.
- Vankayala, S. L., et al. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Organic & Biomolecular Chemistry, 2013.
- Hartung, W. H., & Simonoff, R. Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions, 1953.
- Li, H., et al. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 2017.
- Master Organic Chemistry.
- Pettit, G. R., et al. Synthesis of amino acid diazoketones. Journal of Medicinal Chemistry, 1986.
- Moon, H.-J., & Lee, Y.-S. Synthesis of Peptides by Solution Methods. Journal of the Korean Chemical Society, 2010.
- Varkevisser, R., et al. Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2019.
- Varkevisser, R., et al. Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2019.
- Varkevisser, R., et al. Protecting Groups in Peptide Synthesis. Request PDF. Published August 6, 2025.
- SBS Genetech. Mastering Protecting Groups in Peptide Synthesis. Published October 6, 2022.
- Wikipedia. Dicyclohexylamine. Accessed January 15, 2026.
- Hong, S. H., et al. Stereoselective Access to Z- and E-Macrocycles by Ruthenium-Catalyzed Z-Selective Ring-Closing Metathesis and Ethenolysis. Journal of the American Chemical Society, 2011.
- Wikipedia. Tungsten. Accessed January 15, 2026.
- ACS GCI Pharmaceutical Roundtable. Hydrogenolysis. Accessed January 15, 2026.
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- 6. total-synthesis.com [total-synthesis.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
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- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
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- 18. Dicyclohexylamine - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols for Z-Thr(tBu)-OH.DCHA in Solid-Phase Peptide Synthesis (SPPS)
Introduction: The Strategic Role of Z-Thr(tBu)-OH in Peptide Synthesis
In the complex landscape of peptide synthesis, the choice of protecting groups is a critical determinant of success. The strategy must be meticulously planned to prevent unwanted side reactions, ensure high coupling efficiency, and allow for the selective deprotection of specific functional groups.[1] Z-Thr(tBu)-OH, a derivative of threonine, offers a powerful orthogonal protection scheme that provides distinct advantages in specific synthetic contexts.[2]
This molecule employs the benzyloxycarbonyl (Z or Cbz) group for Nα-amino protection and the tert-butyl (tBu) group for the side-chain hydroxyl function.[2] The Z-group, introduced by Bergmann and Zervas, is renowned for its stability under the mildly acidic or basic conditions typical of standard solid-phase peptide synthesis (SPPS) cycles and its resistance to racemization during activation.[3][4] It is typically removed by catalytic hydrogenation.[2] Conversely, the tBu group is highly acid-labile, removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[2]
This Z/tBu strategy is orthogonal to the more common Fmoc/tBu approach.[1][5] While Fmoc is base-labile, the Z-group's stability to base allows for its use in synthetic schemes where Fmoc-based deprotection might be problematic or where a stable N-terminal protecting group is required for subsequent fragment condensation.
The compound is supplied as a dicyclohexylammonium (DCHA) salt. This is a common practice for N-protected amino acid derivatives that may be oils or difficult to crystallize as free acids.[6][7] The DCHA salt enhances the compound's crystallinity, shelf-stability, and ease of handling, but it necessitates a liberation step to generate the free carboxylic acid prior to activation and coupling.[6][7]
This guide provides a comprehensive overview of the physicochemical properties of Z-Thr(tBu)-OH.DCHA, detailed protocols for its application in SPPS, and field-proven insights into potential challenges and their solutions.
Physicochemical and Characterization Data
All quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Name | N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine dicyclohexylammonium salt | [8][9] |
| Synonyms | Z-O-tert-butyl-L-threonine dicyclohexylammonium salt, Cbz-Thr(tBu)-OH DCHA salt | [10] |
| CAS Number | 16966-07-7 | [11][12] |
| Molecular Formula | C₂₈H₄₆N₂O₅ | [11][13] |
| Molecular Weight | 490.68 g/mol | [11][13] |
| Appearance | White to off-white solid | [2] |
| Storage Temperature | 2-8°C; For long-term storage, -20°C is recommended. | [2][11] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [12][13] |
The Z/tBu Orthogonal Protection Scheme
The core advantage of using Z-Thr(tBu)-OH lies in its orthogonal deprotection properties, which allow for selective unmasking of different functional groups without affecting others. This is crucial for complex syntheses, such as the creation of branched or cyclic peptides.
Caption: Orthogonal deprotection scheme for a Z-Thr(tBu)-containing peptide.
Experimental Protocols
Protocol 1: Liberation of Free Acid from DCHA Salt
Rationale: The dicyclohexylammonium cation must be removed to liberate the free carboxylate of Z-Thr(tBu)-OH. This is essential for the subsequent activation step, which transforms the carboxylic acid into a reactive species for amide bond formation. The protocol involves an acid wash to protonate the carboxylate and extract the DCHA cation as its salt into an aqueous phase.[7]
Materials:
-
This compound
-
Ethyl acetate (EtOAc) or a mixture of EtOAc and Isopropyl ether
-
10% w/v aqueous phosphoric acid or 5% w/v aqueous citric acid
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend the this compound salt (1 part by weight) in ethyl acetate (5-10 parts by volume) in a separatory funnel.
-
Add 10% phosphoric acid (approx. 2 parts by volume) and shake the funnel vigorously. The solid salt should dissolve completely, resulting in two clear liquid phases.
-
Check the pH of the lower aqueous phase with a pH strip; it should be acidic (pH 2-3).[7]
-
Separate the layers and discard the lower aqueous phase, which contains the dicyclohexylammonium phosphate salt.
-
Wash the upper organic phase sequentially with:
-
10% phosphoric acid (1 x 2 volumes)
-
Deionized water (3 x 2 volumes). Continue washing until the pH of the aqueous phase is ≥4.[7]
-
-
Transfer the organic layer to a flask and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate to dryness using a rotary evaporator.
-
The resulting product, Z-Thr(tBu)-OH, is typically a viscous oil or foam and should be used immediately or stored under inert gas at low temperature.
Protocol 2: Incorporation into SPPS via Coupling
Rationale: Once the free acid is obtained, it must be "activated" to facilitate amide bond formation with the free N-terminus of the resin-bound peptide. Activation is typically achieved using carbodiimides (like DIC) or phosphonium/aminium salts (like HBTU or HATU), often with an additive like HOBt or Oxyma to suppress racemization and improve efficiency.[14][15] Threonine is a sterically hindered amino acid, which can slow coupling kinetics.[2] Therefore, careful monitoring and potentially a second coupling (double coupling) are crucial to ensure the reaction goes to completion.
Materials:
-
Resin-bound peptide with a free N-terminus
-
Z-Thr(tBu)-OH (liberated from DCHA salt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Coupling Reagents (choose one system):
-
System A (Carbodiimide): N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure® or 1-Hydroxybenzotriazole (HOBt).
-
System B (Onium Salt): HBTU or HATU and N,N-Diisopropylethylamine (DIPEA).[16]
-
-
Kaiser (ninhydrin) test kit for reaction monitoring.
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. If the previous step was an Fmoc deprotection, ensure the resin is thoroughly washed with DMF to remove all traces of piperidine.
-
Activation Solution Preparation:
-
In a separate vessel, dissolve Z-Thr(tBu)-OH (3-5 equivalents relative to resin loading) in a minimal amount of DMF.
-
For System A: Add Oxyma Pure or HOBt (3-5 eq.) to the amino acid solution. Add DIC (3-5 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
For System B: Add HBTU/HATU (3-5 eq.) to the amino acid solution. Just before adding to the resin, add DIPEA (6-10 eq.).
-
-
Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the pre-activated amino acid solution.
-
Agitate the reaction mixture at room temperature for 1-4 hours. The extended time accounts for the steric hindrance of threonine.
-
Monitoring: After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[2]
-
Negative Result (Yellow beads): Coupling is complete. Proceed to washing.
-
Positive Result (Blue/Purple beads): Coupling is incomplete. Drain the reaction solution and add a fresh batch of activated Z-Thr(tBu)-OH (a "double couple") for another 1-2 hours.[2]
-
-
Washing: Once coupling is complete, drain the reaction mixture and wash the peptide-resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and by-products. The resin is now ready for the next cycle.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. biosynth.com [biosynth.com]
- 6. bachem.com [bachem.com]
- 7. bachem.com [bachem.com]
- 8. 16966-07-7 Z-Thr(tBu)-OH・DCHA | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]
- 9. 16966-07-7 Z-Thr(tBu)-OH・DCHA | 渡辺化学工業株式会社 [watanabechem.co.jp]
- 10. Z-THR(TBU)-OH DCHA suppliers & manufacturers in China [m.chemicalbook.com]
- 11. This compound - Amerigo Scientific [amerigoscientific.com]
- 12. Z-THR(TBU)-OH DCHA | 16966-07-7 [chemicalbook.com]
- 13. This compound , 97% , 16966-07-7 - CookeChem [cookechem.com]
- 14. bachem.com [bachem.com]
- 15. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 16. Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis [sigmaaldrich.com]
Application Notes and Protocols for the Strategic Synthesis of Complex Peptides Using Z-Thr(Tbu)-OH·DCHA
Introduction: The Strategic Imperative for Orthogonal Protection in Complex Peptide Synthesis
The synthesis of complex peptides, particularly those with intricate sequences, post-translational modifications, or those intended for convergent fragment condensation, demands a sophisticated and robust protecting group strategy. Standard linear Solid-Phase Peptide Synthesis (SPPS) methodologies, while powerful, can encounter limitations when faced with the need for selective, mid-sequence manipulations. N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine dicyclohexylammonium salt (Z-Thr(Tbu)-OH·DCHA) emerges as a pivotal building block in this context, offering a unique orthogonal protection scheme that provides chemists with enhanced synthetic flexibility and control.
The strategic value of this reagent lies in the distinct and non-interfering lability of its protecting groups:
-
N-α-Benzyloxycarbonyl (Z or Cbz) Group: A classic urethane-type protecting group, the Z-group is exceptionally stable to the mildly basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions used for Boc deprotection and resin cleavage (e.g., TFA).[1][2] Its primary mode of cleavage is catalytic hydrogenation (e.g., H₂/Pd/C), a mild and highly selective method that leaves most other protecting groups, including acid-labile ones, intact.[3] This feature is paramount for synthesizing protected peptide fragments intended for solution-phase ligation.
-
O-tert-butyl (tBu) Group: The tBu ether protecting the threonine side-chain hydroxyl is the cornerstone of the widely-used Fmoc/tBu SPPS strategy.[4][5] It is stable to both the basic conditions of Fmoc deprotection and the hydrogenolysis conditions used to remove the Z-group, but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final deprotection and cleavage step.[6]
-
Dicyclohexylammonium (DCHA) Salt: The free acid form, Z-Thr(tBu)-OH, can be an amorphous solid or an oil, which complicates handling, purification, and storage. The formation of a DCHA salt promotes crystallinity, enhancing the compound's stability and ease of use.[7][8] This salt form, however, must be converted back to the free carboxylic acid prior to its use in a coupling reaction.[7]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of Z-Thr(Tbu)-OH·DCHA, from initial handling and activation to its incorporation in SPPS and subsequent selective deprotection.
Physicochemical and Handling Data
Proper handling and characterization are foundational to successful synthesis. The key properties of Z-Thr(Tbu)-OH·DCHA are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine dicyclohexylammonium salt | [9] |
| Synonyms | Z-Thr(tBu)-OH·DCHA, Cbz-Thr(tBu)-OH·DCHA | [10] |
| CAS Number | 16966-07-7 | [11] |
| Molecular Formula | C₂₈H₄₆N₂O₅ | [11][12] |
| Molecular Weight | 490.68 g/mol | [11][12] |
| Appearance | White to off-white crystalline solid | [1] |
| Purity (Typical) | ≥98% | [11] |
| Storage Conditions | Store at 2-8°C for long-term stability. Stable at room temperature for short-term shipping. | [1][11] |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, and DMSO. | [12][13] |
Mandatory Pre-Coupling Protocol: Liberation of the Free Acid
Before Z-Thr(Tbu)-OH can be activated and coupled to the peptide chain, the dicyclohexylamine (DCHA) must be removed to liberate the free carboxylic acid. This is a critical prerequisite for the formation of the active ester or acylating species required for amide bond formation. The following protocol is a robust method for this conversion.[7]
Rationale: The protocol employs an aqueous acid wash to protonate the dicyclohexylamine, forming a water-soluble dicyclohexylammonium salt that partitions into the aqueous phase. Phosphoric acid is preferred over hydrochloric acid to avoid the precipitation of sparingly soluble dicyclohexylammonium chloride.[7]
Protocol 3.1: Conversion of DCHA Salt to Free Acid
-
Suspension: Suspend 1.0 equivalent of Z-Thr(Tbu)-OH·DCHA salt in 5-10 volumes of ethyl acetate in a separatory funnel.
-
Acidification: Add 1.2 equivalents of cold (0-4°C) 10% aqueous phosphoric acid. Agitate the funnel vigorously until all solid material has dissolved and two clear phases are observed.
-
pH Check: Check the pH of the lower aqueous phase using a pH strip; it should be between 2 and 3. If not, add more phosphoric acid dropwise.
-
Phase Separation: Separate the lower aqueous phase.
-
Washing: Wash the upper organic phase sequentially with:
-
One portion of 10% aqueous phosphoric acid (2 volumes).
-
Three portions of deionized water (2 volumes each). The pH of the final aqueous wash should be ≥4.[7]
-
-
Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure. The resulting product, Z-Thr(tBu)-OH (free acid), is typically a viscous oil or foam and should be used promptly in the subsequent coupling reaction.
Caption: Workflow for the conversion of the DCHA salt to the free acid.
Core Protocol: Incorporation into Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes the synthesis of a peptide on a solid support using the standard Fmoc/tBu strategy. The Z-Thr(Tbu)-OH is introduced at the desired position, after which synthesis can either be terminated (for a protected fragment) or continued with Fmoc-protected amino acids if a subsequent, selective Z-deprotection is planned.
Protocol 4.1: SPPS Coupling Cycle
This protocol details the coupling of the prepared Z-Thr(tBu)-OH (free acid) to a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: The peptide-resin, having undergone its final Fmoc-deprotection cycle, should be thoroughly washed with DMF (3-5 times) to remove residual piperidine.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Z-Thr(tBu)-OH (3.0 eq. relative to resin loading) in DMF.
-
Add a coupling reagent such as HATU (2.9 eq.) and an additive like HOAt (3.0 eq.).
-
Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (6.0 eq.), to the activation mixture.
-
Allow the activation to proceed for 2-5 minutes at room temperature. The use of HATU is recommended to overcome the potential steric hindrance of the threonine residue and ensure efficient coupling.[1]
-
-
Coupling Reaction:
-
Drain the DMF from the washed peptide-resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For difficult couplings, this time can be extended or a second coupling can be performed.[1]
-
-
Monitoring: Perform a qualitative test (e.g., Kaiser ninhydrin test) to monitor the reaction's completion. A negative result (yellow beads) indicates the successful consumption of all free primary amines. If the test is positive, a second coupling is recommended.[1]
-
Washing: Upon completion, drain the reaction vessel and wash the peptide-resin extensively with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next step in the synthesis.
Caption: The SPPS cycle for coupling Z-Thr(Tbu)-OH to a peptide-resin.
Orthogonal Deprotection: The Key Strategic Advantage
The primary utility of incorporating Z-Thr(Tbu)-OH is the ability to selectively deprotect either the N-terminus or the side chains, a crucial capability for convergent synthesis strategies.
Caption: Logical diagram of the orthogonal deprotection strategy.
Protocol 5.1: Selective N-terminal Z-Group Removal
This procedure is performed on the fully assembled, side-chain protected peptide still attached to the resin.
-
Resin Preparation: Swell the Z-protected peptide-resin in a suitable solvent like N-Methyl-2-pyrrolidone (NMP) or DMF.
-
Hydrogenolysis:
-
Transfer the resin slurry to a hydrogenation vessel.
-
Add a catalytic amount of Palladium on Carbon (Pd/C, 10% w/w).
-
Purge the vessel with an inert gas (N₂ or Ar) and then introduce hydrogen gas (H₂), typically via a balloon or at a controlled pressure.
-
Stir the reaction mixture vigorously at room temperature.[1][3]
-
-
Monitoring: Monitor the reaction for completion (typically 4-24 hours) by LC-MS analysis of a small cleaved sample.
-
Isolation:
-
Once complete, purge the vessel with inert gas.
-
Carefully filter the resin through a pad of Celite to remove the Pd/C catalyst.
-
Wash the resin thoroughly with the reaction solvent, followed by DCM, to yield the peptide-resin with a free N-terminus.
-
Protocol 5.2: Final Cleavage and Side-Chain tBu Deprotection
This procedure cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the tBu on threonine. The Z-group, if present, will remain intact.
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: 94% TFA, 2.5% water, 2.5% ethanedithiol (EDT), and 1% triisopropylsilane (TIS). The scavengers (water, EDT, TIS) are crucial for trapping the reactive tert-butyl cations generated during tBu deprotection, preventing the alkylation of sensitive residues like Tryptophan or Cysteine.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-4 hours.
-
Peptide Isolation:
-
Filter the resin and collect the TFA filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined TFA filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times.
-
-
Drying: Dry the final Z-protected, side-chain deprotected peptide under vacuum.
Troubleshooting and Side Reaction Management
Even with a robust strategy, challenges can arise. Proactive management based on an understanding of potential side reactions is key to ensuring high purity and yield.
| Potential Issue | Causality & Context | Recommended Solution(s) | Reference(s) |
| Incomplete Coupling | The β-branched and sterically hindered nature of the threonine residue can slow down the acylation reaction, leading to deletion sequences. | 1. Use a potent coupling reagent: HATU or PyBOP are more effective than HBTU for hindered amino acids. 2. Double couple: After the initial 1-2 hour coupling, drain and add a fresh solution of activated amino acid. 3. Increase time/temperature: Extend coupling time to 4 hours or gently warm the reaction to 30-40°C. | [1][14] |
| Racemization | While the Z-group is known to suppress racemization, prolonged pre-activation times or the use of strong, unhindered bases can lead to epimerization at the α-carbon. | 1. Minimize pre-activation time: Add the activated amino acid to the resin immediately after the short activation period. 2. Use additives: Always include an additive like HOAt or HOBt in the activation mixture. 3. Use a hindered base: DIPEA is preferred over less hindered bases like triethylamine. | [1][15] |
| Alkylation of Trp/Met/Cys | During the final TFA cleavage, the liberated tert-butyl cation is a potent electrophile that can irreversibly modify the indole ring of Trp or the thioethers of Met and Cys. | Use an effective scavenger cocktail: Always include scavengers like TIS (for carbocations) and EDT (for protecting groups like Trt) in the TFA cleavage mixture. Water is also a helpful scavenger. | [1] |
| Diketopiperazine Formation | If the Z-Thr(tBu)-OH is the second amino acid being coupled (especially if the first is Pro or Gly), the resulting dipeptide-resin can undergo intramolecular cyclization, cleaving the chain from the resin. | 1. Use 2-chlorotrityl resin: This sterically hindered resin is more resistant to this side reaction. 2. Use a dipeptide building block: Couple the third amino acid to a pre-synthesized Z-Thr(tBu)-Xaa dipeptide in solution, then attach the dipeptide to the resin. This bypasses the vulnerable dipeptide-resin intermediate. | [1][15] |
Conclusion
Z-Thr(Tbu)-OH·DCHA is more than a standard protected amino acid; it is a strategic tool that unlocks advanced synthetic pathways. Its orthogonal deprotection characteristics provide the control necessary for the modular construction of highly complex peptides, protected fragments for convergent synthesis, and peptides requiring selective N-terminal modification. By understanding the causality behind the protocols for its handling, incorporation, and deprotection, and by proactively managing potential side reactions, researchers can fully leverage the power of this versatile building block to advance the frontiers of peptide chemistry and drug discovery.
References
- Benchchem. A Comparative Analysis of H-Thr(tBu)-OH and Alternative Protected Threonines in Peptide Synthesis.
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56. [Online] Available at: [Link]
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
- Benchchem. Application Notes and Protocols: Z-Thr(tBu)-OH Protecting Group Strategy.
- Benchchem. An In-depth Technical Guide to Cbz-O-tert-butyl-L-threonine tert-butyl ester and its Application in Peptide Synthesis.
- Amerigo Scientific. Z-Thr(tBu)-OH.DCHA.
- Boc Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- ResearchGate. Which strategies do you use for difficult sequences in solid phase synthesis?
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
- CookeChem. This compound , 97% , 16966-07-7.
- CordenPharma. Mastering Solid Phase Peptide Synthesis (SPPS).
- ChemicalBook. Z-THR(TBU)-OH DCHA suppliers & manufacturers in China.
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Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(8), 11956-11973. [Online] Available at: [Link]
- Watanabe Chemical Industries, Ltd. 16966-07-7 Z-Thr(tBu)-OH・DCHA.
- Biosynth. Protecting Groups in Peptide Synthesis.
- Benchchem. A Cost-Benefit Analysis of Z-Thr-OtBu in Peptide Synthesis: A Comparative Guide.
- Bachem. (2021). Conversion of a DCHA salt to the free acid.
- Next Peptide. 16966-07-7 | this compound.
- Benchchem. Application Notes and Protocols for the Incorporation of Z-Thr(OtBu)-OH into a Peptide Sequence.
- Benchchem. Application Notes and Protocols for Z-Thr(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
-
Lee, Y.S., et al. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Archives of Pharmacal Research, 23(6), 564-7. [Online] Available at: [Link]
- Ningbo Inno Pharmchem Co., Ltd. Introducing Nα,Nε-Di-Boc-L-lysine Dicyclohexylammonium Salt: Unlocking New Possibilities in Chemical Synthesis.
- University of Calgary. Ch27 : Peptide synthesis.
- Merck Millipore. Novabiochem®.
- Bulletin of the Chemical Society of Japan. (1980). [PDF].
- Bodanszky, M. (1993). Chemistry of peptide synthesis. Springer-Verlag.
- ChemicalBook. Z-THR(TBU)-OH DCHA | 16966-07-7.
- Reddit. (2021). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA.
- Bibliomed. Side reactions in peptide synthesis: An overview.
- Benchchem. Application Notes and Protocols for Z-Thr(OtBu)-OH in Peptide Coupling.
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-
Ho, T.L., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-8. [Online] Available at: [Link]
-
Han, S.Y., & Kim, Y.A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Online] Available at: [Link]
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-
National Center for Biotechnology Information. Z-Tyr(tBu)-OH.DCHA. PubChem Compound Summary for CID 14162127. [Online] Available at: [Link]
-
Amblard, M., et al. (2009). Introduction to Peptide Synthesis. Methods in Molecular Biology, 528, 1-36. [Online] Available at: [Link]
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
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Application Notes & Protocols: Strategic Use of Z-Thr(tBu)-OH·DCHA for Therapeutic Peptide Synthesis
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine dicyclohexylammonium salt (Z-Thr(tBu)-OH·DCHA). This key building block is instrumental in the synthesis of complex therapeutic peptides, offering a robust orthogonal protection strategy that is critical for multi-step solid-phase and solution-phase syntheses. We will explore the chemical rationale behind its design, from the stability conferred by the dicyclohexylammonium (DCHA) salt to the strategic advantages of the Z (benzyloxycarbonyl) and tBu (tert-butyl) protecting groups. This document furnishes detailed, field-proven protocols for DCHA salt removal, peptide coupling, reaction monitoring, and selective deprotection, enabling scientists to mitigate side reactions and maximize yield and purity in their synthetic workflows.
Foundational Principles: The Strategic Advantage of Z-Thr(tBu)-OH·DCHA
The molecular architecture of Z-Thr(tBu)-OH·DCHA is tailored for precision and control in peptide synthesis. Each component—the DCHA salt, the Z-group, and the tBu group—serves a distinct and critical function.
Physicochemical Properties
A clear understanding of the reagent's properties is the foundation for its successful application.
| Property | Value |
| Full Chemical Name | N-cyclohexylcyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid[1] |
| Common Synonyms | Cbz-Thr(tBu)-OH·DCHA, Z-L-Thr(tBu)-OH·DCHA[2] |
| CAS Number | 16966-07-7[3][4] |
| Molecular Formula | C₂₈H₄₆N₂O₅[1][4] |
| Molecular Weight | 490.68 g/mol [1][4] |
| Appearance | White to off-white solid[5] |
| Storage Conditions | Store at 2-8°C. For long-term storage, -20°C is recommended.[2][5] |
| Solubility | Soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, and DMSO.[3][4] |
The Role of the Dicyclohexylammonium (DCHA) Salt
While the free acid form of the protected amino acid is required for the coupling reaction, it is often supplied as a DCHA salt. This is a deliberate formulation choice to improve the reagent's stability and handling characteristics. DCHA salts enhance the crystallinity of the amino acid derivative, making it a more stable, free-flowing solid that is less prone to degradation during storage.[6] Before use in synthesis, this salt must be cleaved to liberate the free carboxylic acid, which is the functional group that will be activated for peptide bond formation.[6]
The Orthogonal Protection Strategy: Z and tBu Groups
Orthogonality in protecting groups is a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others.[7][8] Z-Thr(tBu)-OH exemplifies a powerful orthogonal scheme, which is essential for synthesizing complex peptides or protected fragments.[2]
-
N-α-Z (Benzyloxycarbonyl) Group: The Z-group (also abbreviated as Cbz) protects the alpha-amino group.[9][10] It is exceptionally stable under the mildly basic conditions used for Fmoc-group removal (e.g., piperidine) and the strong acidic conditions used for tBu-group removal (e.g., TFA).[2][11] The Z-group is typically removed at a desired stage using catalytic hydrogenation (e.g., H₂/Pd), a condition that does not affect most other protecting groups.[2][10]
-
Side-Chain tBu (tert-Butyl) Group: The hydroxyl group on the threonine side chain is protected by a tBu ether.[9] This group is stable to the basic conditions of the Fmoc SPPS cycle but is readily and cleanly removed by strong acids like Trifluoroacetic Acid (TFA).[12] This acid-lability makes it perfectly compatible with the final cleavage step in standard Fmoc-based syntheses.[9][12]
Experimental Methodologies and Protocols
The following protocols provide step-by-step guidance for the effective use of Z-Thr(tBu)-OH·DCHA in a typical peptide synthesis workflow.
Protocol 1: Liberation of the Free Acid from the DCHA Salt
Objective: To quantitatively remove the dicyclohexylammonium salt to yield the free carboxylic acid, Z-Thr(tBu)-OH, which is required for subsequent activation and coupling.
Materials:
-
Z-Thr(tBu)-OH·DCHA
-
Ethyl acetate (EtOAc)
-
10% w/v Potassium bisulfate (KHSO₄) solution (or 10% phosphoric acid[6])
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, Erlenmeyer flasks, rotary evaporator
Procedure:
-
Suspension: Suspend the Z-Thr(tBu)-OH·DCHA salt in a suitable volume of ethyl acetate (approx. 10-15 mL per gram of salt) in a separatory funnel.
-
Acidic Wash: Add an equal volume of cold (0-4°C) 10% KHSO₄ solution to the separatory funnel. Shake vigorously for 1-2 minutes. The DCHA will react with the acid to form a water-soluble salt. Allow the layers to separate. The pH of the lower aqueous phase should be acidic (pH 2-3).[6]
-
Phase Separation: Drain and discard the lower aqueous layer.
-
Repeat Wash: Repeat the wash with the 10% KHSO₄ solution one more time to ensure complete removal of the DCHA.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove residual acid. Discard the aqueous layer. Repeat this water wash twice.
-
Brine Wash: Wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water.
-
Drying and Evaporation: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the solution to remove the drying agent and concentrate the filtrate to dryness using a rotary evaporator.
-
Final Product: The resulting white solid or viscous oil is the free acid, Z-Thr(tBu)-OH, ready for use in peptide coupling. Confirm purity via TLC or LC-MS if required.
Protocol 2: Coupling Z-Thr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
Objective: To efficiently couple the liberated Z-Thr(tBu)-OH onto a resin-bound peptide chain with a free N-terminal amine. This protocol assumes a standard Fmoc-based SPPS workflow.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Z-Thr(tBu)-OH (from Protocol 1)
-
Coupling Reagents (see Table 2)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Kaiser Test Kit reagents
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Pre-activation of Amino Acid:
-
In a separate vial, dissolve Z-Thr(tBu)-OH (2-4 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 2-4 eq.) and DIPEA (4-8 eq.).[13]
-
Expert Insight: The solution will typically change color (e.g., to yellow with HBTU), indicating the formation of the activated ester. Allow this pre-activation to proceed for 2-5 minutes. This step is critical for aminium/uronium reagents like HBTU and HATU to prevent side reactions with the free amine on the resin.[14]
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Immediately add the pre-activated Z-Thr(tBu)-OH solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.[2]
-
-
Reaction Monitoring (Kaiser Test):
-
After the coupling time, take a small sample of resin beads (5-10 mg) and wash them thoroughly with DMF.
-
Perform the Kaiser test to check for the presence of free primary amines.[15][16] A negative test (colorless or yellow beads/solution) indicates the reaction is complete.[2] A positive test (intense blue beads/solution) signifies incomplete coupling.[15][17]
-
-
Recoupling or Capping:
-
If the Kaiser test is positive: Drain the vessel and repeat the coupling step with a freshly prepared activated amino acid solution (a "double coupling").[17]
-
If the test remains positive after recoupling: This may indicate an aggregation-prone sequence.[17] The unreacted amines should be "capped" by treating the resin with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptide impurities.[17]
-
-
Washing: Once coupling is complete (negative Kaiser test), drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and byproducts. The resin is now ready for the next step in the synthesis.
Data Tables for Coupling and Monitoring
| Table 2: Common Coupling Reagents for Peptide Synthesis | | :--- | :--- | :--- | | Reagent | Type | Key Characteristics | | HBTU / TBTU | Aminium/Uronium Salt | Highly efficient, rapid coupling times. Requires a base (e.g., DIPEA) for activation.[13][18][19][20] | | HATU | Aminium/Uronium Salt | Similar to HBTU but often faster with less racemization, especially for sterically hindered couplings.[13][14][20] | | DCC / DIC | Carbodiimide | Classic activators. DCC forms an insoluble dicyclohexylurea (DCU) byproduct, while DIC's byproduct is soluble.[16][18][21] Often used with an additive like HOBt to suppress racemization.[18] | | COMU | Aminium/Uronium Salt | A safer, highly efficient alternative to benzotriazole-based reagents like HBTU, as it does not contain potentially explosive HOBt.[13][20] |
| Table 3: Kaiser Test Result Interpretation [15] | | :--- | :--- | :--- | | Bead & Solution Color | Interpretation | Recommended Action | | Intense Blue / Purple | Incomplete Coupling (>5% free amine) | Perform a double coupling.[17] | | Faint Blue / Yellow beads with blue solution | Nearly Complete | Extend coupling time or proceed to capping. | | Colorless / Yellow | Complete Coupling (<0.1% free amine) | Proceed to the next synthesis step. |
Deprotection Strategies
Protocol 3A: Final Cleavage and tBu Group Removal
Objective: To cleave the completed peptide from the solid support while simultaneously removing the acid-labile side-chain protecting groups, including the tBu group on threonine.
Procedure:
-
Preparation: After the final synthesis cycle, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5) .
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise into a large volume of cold diethyl ether to precipitate the crude peptide.
-
Collection: Collect the precipitated peptide by centrifugation and decantation, followed by washing with cold ether to remove scavengers. Dry the final peptide product under vacuum. The Z-group will remain intact on the N-terminus.[2][11]
Protocol 3B: Z-Group Removal by Catalytic Hydrogenation
Objective: To selectively remove the N-terminal Z-group, typically performed in solution after the peptide has been cleaved from the resin and purified.
Procedure:
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, acetic acid, or a mixture).
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 10% w/w).
-
Hydrogenation: Purge the reaction vessel with an inert gas (N₂ or Ar), then introduce hydrogen gas (H₂), either by bubbling it through the solution or by maintaining a positive pressure with a balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent to obtain the deprotected peptide.
References
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]
-
Wikipedia. (n.d.). HBTU. Retrieved from [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. DOI:10.1039/C7RA06655D. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Reddit. (2021). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. Retrieved from [Link]
-
Next Peptide. (n.d.). 16966-07-7 | Z-Thr(Tbu)-Oh.DCHA. Retrieved from [Link]
-
ChemWhat. (n.d.). Z-THR(TBU)-OH DCHA CAS#: 16966-07-7. Retrieved from [Link]
-
Miyazawa, T. (n.d.). Synthesis of Peptides. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]
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Z-Thr(tBu)-OH.DCHA in Manual vs. Automated Peptide Synthesis: An Application and Protocol Guide
Introduction
In the intricate world of peptide synthesis, the choice of protected amino acid building blocks is a critical determinant of success. Z-Thr(tBu)-OH.DCHA, or N-α-Benzyloxycarbonyl-O-tert-butyl-L-threonine dicyclohexylammonium salt, is a specialized derivative of threonine that offers a unique strategic advantage in complex synthetic routes. This guide provides an in-depth analysis of its application, comparing its utility and handling in both traditional manual solid-phase peptide synthesis (SPPS) and modern automated methodologies.
The core of this derivative's utility lies in its orthogonal protection scheme. The benzyloxycarbonyl (Z or Cbz) group protects the α-amino terminus, while the tert-butyl (tBu) group safeguards the side-chain hydroxyl function.[1] The Z-group is notably stable under the mildly acidic and basic conditions typical of SPPS but can be selectively removed via catalytic hydrogenation.[2] Conversely, the tBu group is labile to strong acids like trifluoroacetic acid (TFA), which is a standard component of final cleavage cocktails in Fmoc-based strategies.[1][3]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical logic to empower effective decision-making in the laboratory.
Chemical Properties and Strategic Value
This compound is a white to off-white solid, valued for its stability and ease of handling.[2][4] The dicyclohexylammonium (DCHA) salt form enhances the crystallinity and stability of the parent amino acid, which can otherwise be difficult to handle as a crystalline solid.[5][6] However, it is crucial to note that the DCHA salt must be converted to the free acid before it can be used in coupling reactions.[5][7]
| Property | Value |
| Chemical Name | N-cyclohexylcyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid[8] |
| Synonyms | Cbz-Thr(tBu)-OH DCHA, Z-L-Thr(tBu)-OH DCHA[2] |
| Molecular Formula | C28H46N2O5[9] |
| Molecular Weight | 490.68 g/mol [8] |
| CAS Number | 16966-07-7[2] |
| Appearance | White to off-white solid[2][4] |
| Storage Temperature | 2-8°C[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[10] |
The strategic incorporation of Z-Thr(tBu)-OH is particularly advantageous in the synthesis of protected peptide fragments intended for subsequent fragment condensation.[1] The robust Z-group can remain intact during the assembly of a peptide sequence and is only removed under specific hydrogenolysis conditions, allowing for precise control over the synthetic strategy.
Manual vs. Automated Synthesis: A Comparative Analysis
The decision to employ manual or automated SPPS depends on various factors including scale, complexity, and available resources. The use of this compound presents distinct considerations for each approach.
Key Considerations
| Feature | Manual Synthesis | Automated Synthesis |
| Flexibility | High. Allows for real-time adjustments, troubleshooting, and optimization of coupling times and reagents.[11] | Moderate to Low. Protocols are pre-programmed, offering less flexibility for on-the-fly changes. |
| Reagent Handling | Requires careful manual weighing and dissolution of the DCHA salt to its free acid form.[5] | Requires pre-prepared solutions of the free acid form, which may have limited stability.[12] |
| Monitoring | Direct monitoring of coupling efficiency is possible using qualitative tests like the Kaiser (ninhydrin) test.[2][11] | Relies on indirect monitoring (e.g., UV-based Fmoc deprotection analysis) or pre-optimized cycles. |
| Scale | Suitable for both small-scale research and larger-scale synthesis. | Optimized for high-throughput, small- to medium-scale synthesis. |
| Side Reactions | Potential for human error is higher, but direct observation can help mitigate issues like incomplete coupling. | Consistent and reproducible, but difficult sequences or sterically hindered couplings may require significant optimization.[13] |
Workflow Comparison
The following diagram illustrates the key differences in the workflow when using this compound in manual versus automated SPPS.
Caption: Comparative workflow for this compound in manual and automated SPPS.
Experimental Protocols
PART 1: Conversion of this compound to the Free Acid
This step is mandatory before the amino acid derivative can be used in a coupling reaction.[5][7]
Materials:
-
This compound
-
Ethyl acetate (or other suitable organic solvent like dichloromethane)[5]
-
10% Phosphoric Acid (H₃PO₄) or ice-cold Potassium Bisulfate (KHSO₄) solution[5][7]
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend the this compound salt in 5-10 volumes of ethyl acetate.[5]
-
Transfer the suspension to a separatory funnel.
-
Add 10% phosphoric acid and shake vigorously until the solid is completely dissolved and two clear phases are visible. The pH of the lower aqueous phase should be between 2 and 3.[5]
-
Separate the aqueous layer and wash the organic phase once more with 10% phosphoric acid.[5]
-
Wash the organic phase three times with deionized water. The pH of the final aqueous wash should be ≥4.[5]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the free acid, which will likely be an oil.[5]
PART 2: Manual Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual coupling of the free acid form of Z-Thr(tBu)-OH to a resin-bound peptide with a free N-terminus.
Materials:
-
Peptide-resin with a free N-terminus
-
Z-Thr(tBu)-OH (free acid form)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)[2]
-
N,N-Dimethylformamide (DMF)[2]
-
Dichloromethane (DCM)[2]
-
Ninhydrin test solution[2]
Procedure:
-
Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[2]
-
In a separate vessel, dissolve Z-Thr(tBu)-OH (2-4 equivalents relative to resin loading) in DMF.[2]
-
Add the chosen coupling reagent (e.g., HBTU/HATU) and base (e.g., DIPEA) to the amino acid solution to pre-activate for a few minutes.[2]
-
Drain the DMF from the swollen resin and add the pre-activated Z-Thr(tBu)-OH solution.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[2]
-
Monitor the coupling reaction for completion using the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.[2]
-
If the coupling is incomplete, a second coupling can be performed.[2]
-
Once complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.[2]
PART 3: Automated Solid-Phase Peptide Synthesis Protocol
This protocol assumes the use of a standard automated peptide synthesizer and requires the pre-prepared free acid form of Z-Thr(tBu)-OH.
Materials:
-
Peptide-resin loaded into the synthesizer's reaction vessel
-
A stock solution of Z-Thr(tBu)-OH (free acid) in a suitable solvent (e.g., DMF)[12]
-
Appropriate coupling reagents and activators loaded onto the synthesizer (e.g., TBTU/HOBt, DIC/Oxyma)[15][16]
-
Synthesizer-grade solvents (DMF, DCM, piperidine solution)
Procedure:
-
Prepare a stock solution of the free acid Z-Thr(tBu)-OH at the required concentration for the synthesizer (typically 0.1 M to 0.5 M).[17][18]
-
Load the amino acid solution and all other necessary reagents onto the automated synthesizer.
-
Program the synthesis protocol, ensuring sufficient coupling time for the sterically hindered threonine residue. A double coupling cycle may be programmed proactively.[2]
-
Initiate the automated synthesis sequence. The synthesizer will perform the following steps: a. N-terminal deprotection of the resin-bound peptide. b. Washing steps. c. Delivery of the Z-Thr(tBu)-OH solution and coupling reagents to the reaction vessel. d. Coupling reaction for the programmed duration. e. Final washing steps.
-
Upon completion of the synthesis, the peptide-resin is automatically washed and can be dried for subsequent cleavage.
Troubleshooting and Optimization
Common Challenges
-
Incomplete Coupling: Threonine is a sterically hindered amino acid, which can lead to incomplete coupling.[2]
-
Racemization: While the Z-group is relatively resistant to racemization, it can occur with prolonged activation times or strong bases.[2]
-
Poor Solubility: Protected amino acids can sometimes have limited solubility in standard SPPS solvents.[17]
-
Solution: Ensure complete dissolution before adding to the resin. Solvent mixtures may be necessary in some cases.[17]
-
Deprotection and Cleavage
-
tBu Group Removal: The tert-butyl group is removed during the final cleavage from the resin using a strong acid cocktail, typically containing TFA.[1][3]
-
Z Group Removal: The benzyloxycarbonyl group is stable to TFA and is typically cleaved by catalytic hydrogenation (e.g., H₂/Pd/C) after the peptide has been cleaved from the resin and purified.[1][2]
The following diagram outlines the decision-making process for troubleshooting common issues with this compound.
Caption: Troubleshooting guide for this compound in peptide synthesis.
Conclusion
This compound is a highly valuable building block for specialized peptide synthesis strategies, particularly for the creation of protected fragments. Its successful application requires a clear understanding of its chemical properties, including the crucial initial step of converting the DCHA salt to the free acid. While manual synthesis offers greater flexibility for optimizing the coupling of this sterically hindered amino acid, automated synthesis provides high throughput and reproducibility once a robust protocol is established. By following the detailed protocols and troubleshooting guidance provided in this document, researchers can effectively leverage the unique advantages of this compound to achieve their synthetic goals.
References
- Benchchem. (n.d.). Application Notes and Protocols: Z-Thr(tBu)-OH Protecting Group Strategy.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
-
Benchchem. (n.d.). Navigating Peptide Synthesis: A Technical Guide to Z-D-Leu-OH.DCHA. Retrieved from
- Bachem. (2021). Conversion of a DCHA salt to the free acid.
- Benchchem. (n.d.). Application Notes and Protocols for Z-Thr(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
- Calgaro, F., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Molecules.
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Benchchem. (n.d.). Purification strategies for Mal-Dap(Boc) DCHA-peptide conjugates.
- Benchchem. (n.d.). A Comparative Analysis of H-Thr(tBu)-OH and Alternative Protected Threonines in Peptide Synthesis.
- ChemicalBook. (2023). Z-THR(TBU)-OH DCHA | 16966-07-7.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Reddit. (2021). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- Fischer, P. M., et al. (1991). Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine. International Journal of Peptide and Protein Research.
- Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Lund University Publications. (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS.
- Kates, S. A., et al. (n.d.). Automated Solid-Phase Peptide Synthesis: Use of Z-(1H-Benzotriazol-1-yl)-1,1,3,3,-tetramethyluronium tetrafluoroborate (TBTU). Analytical Biochemistry.
- Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
- ACS Sustainable Chemistry & Engineering. (2025). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids.
- ResearchGate. (n.d.). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS.
- Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Benchchem. (n.d.). Application Notes and Protocols for the Incorporation of Z-Thr(OtBu)-OH into a Peptide Sequence.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- PubMed. (2024). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS).
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Benchchem. (n.d.). A Technical Guide to H-Thr(tBu)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis.
- PubMed. (n.d.). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement.
- NIH. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
- Next Peptide. (n.d.). 16966-07-7 | this compound.
- 泰和伟业. (n.d.). Z-Thr(tBu)-OH·DCHA.
- Benoiton, N. L. (n.d.). Chemistry of peptide synthesis.
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- 12. peptide.com [peptide.com]
- 13. Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. lup.lub.lu.se [lup.lub.lu.se]
Troubleshooting & Optimization
Common side reactions with Z-Thr(Tbu)-Oh.Dcha in peptide synthesis
Welcome to the technical support guide for Z-Thr(Tbu)-Oh.Dcha. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when utilizing this versatile, yet sterically hindered, amino acid derivative in peptide synthesis. The following sections provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and field-tested experience.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format. Each recommendation is based on preventing or mitigating known side reactions associated with Z-Thr(Tbu)-Oh.
Issue 1: Low or Incomplete Coupling Efficiency
Observation: You perform a coupling reaction with Z-Thr(Tbu)-Oh, and a subsequent qualitative test (e.g., Kaiser or Ninhydrin test) indicates the presence of unreacted free amines on the resin. LC-MS analysis of the final crude peptide shows a significant peak corresponding to a deletion sequence lacking the threonine residue.
Core Problem: The bulky Benzyloxycarbonyl (Z) group at the N-terminus and the tert-butyl (tBu) ether on the threonine side chain create significant steric hindrance around the carboxyl group.[1] This bulkiness can slow down the acylation reaction, leading to incomplete coupling within standard reaction times.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution & Scientific Rationale |
| Insufficient Activation Energy | Solution: Switch to a more potent coupling reagent. While standard carbodiimides like DIC can be effective, phosphonium (PyBOP, PyAOP) or aminium/uronium (HATU, HBTU) salts are more powerful activating agents capable of overcoming steric barriers.[1] Rationale: Uronium/aminium reagents like HATU form a highly reactive O-acylisourea intermediate that rapidly converts to an activated ester (in the presence of HOAt), which is less susceptible to racemization and more reactive towards the sterically hindered amine. |
| Inadequate Reaction Time | Solution: Increase the coupling time from the standard 1-2 hours to 4-6 hours, or perform a double coupling.[1] Rationale: For sterically demanding couplings, allowing the reaction to proceed for a longer duration provides more time for the reactants to overcome the activation energy barrier. A double coupling—draining the reaction vessel and adding a fresh solution of activated amino acid—ensures a high concentration of reactants to drive the reaction to completion. |
| Poor Solubility of Free Acid | Solution: Before coupling, ensure the Z-Thr(Tbu)-Oh free acid is fully dissolved. The DCHA salt enhances shelf-life and handleability, but the free acid must be generated in situ or prior to activation.[2] If solubility issues persist in DMF, consider using NMP or adding a small percentage of DMSO.[3] Rationale: Poor solubility of the amino acid derivative reduces its effective concentration, dramatically slowing reaction kinetics. NMP is less polar than DMF and can be superior for solvating hydrophobic or aggregation-prone sequences.[3] |
Workflow: Optimizing Coupling of Z-Thr(Tbu)-Oh
Issue 2: Detection of a Mass Loss of 18 Da (Dehydration)
Observation: LC-MS analysis of the final peptide reveals a significant side-product with a mass corresponding to the target peptide minus 18 Da (the mass of a water molecule). This is particularly prevalent if the threonine residue was subjected to harsh conditions.
Core Problem: The β-hydroxyl group of threonine can undergo acid- or base-catalyzed dehydration to form a dehydroamino acid derivative, specifically 2-amino-2-butenoic acid.[4] While the tBu ether provides robust protection, it is not infallible, especially under repeated or harsh deprotection/coupling cycles.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution & Scientific Rationale |
| Over-activation during Coupling | Solution: Avoid excessive pre-activation times, especially with powerful coupling reagents. Use additives like HOBt or Oxyma Pure, which form active esters that are less prone to promoting side reactions than the initial O-acylisourea intermediate.[5][6] Rationale: Prolonged exposure to activating agents can lead to side reactions beyond simple carboxyl activation. The formation of a stable active ester minimizes the concentration of more reactive intermediates that could catalyze dehydration. |
| Harsh Deprotection Conditions | Solution: While the Z-group is stable to mild acids, its removal often requires strong acids (like HBr/AcOH) or catalytic hydrogenation.[7][8] The tBu group is removed with strong acid (TFA).[9] Ensure cleavage cocktails contain appropriate scavengers (e.g., triisopropylsilane, water) to quench the reactive tert-butyl cations generated during tBu deprotection.[10] Rationale: The tert-butyl cation is a powerful electrophile that can re-alkylate sensitive residues or promote side reactions like dehydration if not effectively scavenged. |
Issue 3: Racemization of the Threonine Residue
Observation: The final purified peptide shows a double peak or broadened peak on chiral HPLC, indicating the presence of the D-threonine diastereomer.
Core Problem: While the Z (benzyloxycarbonyl) protecting group is known to provide good protection against racemization, it is not entirely immune.[7][11] Racemization can occur via two primary mechanisms: direct enolization through proton abstraction at the α-carbon, or through the formation of a 5(4H)-oxazolone intermediate.[12]
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution & Scientific Rationale |
| Excessive Base or Prolonged Activation | Solution: Use a hindered base like diisopropylethylamine (DIPEA) instead of less hindered bases (e.g., triethylamine). Minimize the pre-activation time before adding the mixture to the resin.[12] Rationale: Strong bases can directly abstract the α-proton, leading to racemization.[12] Prolonged activation, especially without racemization-suppressing additives, increases the lifetime of the highly reactive oxazolone intermediate, which is a key pathway for epimerization.[13] |
| Choice of Coupling Reagent | Solution: Always use carbodiimide reagents (like DIC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure.[5][6] Rationale: Additives like HOBt react with the initial O-acylisourea intermediate to form an active ester. This esterification is typically faster than the rearrangement to the oxazolone, thus suppressing the primary racemization pathway.[6] |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is Z-Thr(Tbu)-Oh supplied as a DCHA salt? Do I need to remove it before use?
A1: The dicyclohexylammonium (DCHA) salt is often prepared because it improves the crystallinity and handling properties of the amino acid derivative, which might otherwise be an oil or an amorphous solid.[2] For use in peptide synthesis, the free carboxylic acid is required. You do not need to perform a separate workup. The DCHA salt can be dissociated in situ. During the coupling step, the addition of a base like DIPEA will neutralize the DCHA, liberating the free carboxylate to be activated by the coupling reagent. A standard protocol involves dissolving the DCHA salt and the amine component, adding the base, and then adding the coupling reagents.[11]
Q2: What are the orthogonal deprotection conditions for the Z and tBu groups?
A2: The Z and tBu groups form a classic orthogonal protection scheme, meaning one can be removed without affecting the other.[1][14]
-
Z (Benzyloxycarbonyl) Group Removal: The Z group is stable to mild acids and bases. It is typically removed by:
-
tBu (tert-Butyl) Group Removal: The tBu ether is stable to catalytic hydrogenation and basic conditions. It is specifically cleaved by strong acids.[9][15]
Protecting Group Stability Overview
| Protecting Group | Stable To | Labile To |
| Z (Benzyloxycarbonyl) | Mild Acid (TFA), Base (Piperidine) | Catalytic Hydrogenation (H₂/Pd), Strong Acid (HBr/AcOH)[7][8] |
| tBu (tert-Butyl) | Catalytic Hydrogenation, Base (Piperidine) | Strong Acid (TFA)[9][16] |
Q3: Can I use Z-Thr(Tbu)-Oh in a standard Fmoc-SPPS workflow?
A3: It is generally not advisable. The Z-group is stable to the piperidine used for Fmoc deprotection. Therefore, if you couple Z-Thr(Tbu)-Oh, you will not be able to deprotect the N-terminus to continue chain elongation in a standard Fmoc strategy. This derivative is primarily intended for solution-phase synthesis or for Boc-based solid-phase strategies where the N-terminal protecting group is removed with acid.[1] If you wish to incorporate a tBu-protected threonine in an Fmoc-SPPS workflow, the correct reagent to use is Fmoc-Thr(tBu)-OH .[17][18]
Q4: What is the best solvent for coupling reactions involving Z-Thr(Tbu)-Oh?
A4: N,N-Dimethylformamide (DMF) is the most common and generally effective solvent for peptide coupling.[3] However, for sequences that are particularly hydrophobic or prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be a superior choice as it has better solvating properties for such peptides.[3] In cases of extreme insolubility of the protected amino acid, a mixture of NMP with a small amount of Dimethyl sulfoxide (DMSO) can be considered, though DMSO can be more difficult to remove.
References
- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups.
- Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- BenchChem. (2025). Application Notes and Protocols: Z-Thr(tBu)
- BenchChem. (2025). Stability of the tert-Butyl (tBu)
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- MDPI. (n.d.).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BenchChem. (2025). Navigating Peptide Synthesis: A Technical Guide to Z-D-Leu-OH.DCHA.
- Wikipedia. (n.d.). Peptide synthesis.
- Bachem. (2021). Conversion of a DCHA salt to the free acid.
- ResearchGate. (2018). (PDF)
- BenchChem. (2025).
- Kuhler, J. (2009). Selective synthesis applying amino acids with basic side chains as peptide precursors.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Pearson. (n.d.). t-Butyl Ether Protecting Groups: Videos & Practice Problems.
- Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
- ResearchGate. (n.d.).
- Chemistry Stack Exchange. (2015). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?
- BOC Sciences. (n.d.). The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis.
- YouTube. (2024).
- LND College, Motihari. (n.d.).
- Khan Academy. (n.d.).
- Bodanszky, M. (n.d.). Chemistry of peptide synthesis.
- BenchChem. (2025). Application Notes and Protocols for Z-Thr(OtBu)-OH in Peptide Coupling.
- PubMed. (1996).
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- NIH. (n.d.).
- PMC - NIH. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis.
- BenchChem. (n.d.). A Technical Guide to H-Thr(tBu)
- Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
- ChemRxiv. (n.d.). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning.
- BenchChem. (2025). H-Thr(tBu)-OH molecular weight and formula.
- BenchChem. (2025). A Comparative Analysis of H-Thr(tBu)-OH and Alternative Protected Threonines in Peptide Synthesis.
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- 2. bachem.com [bachem.com]
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- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 12. Epimerisation in Peptide Synthesis [mdpi.com]
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- 15. tert-Butyl Ethers [organic-chemistry.org]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Coupling Efficiency of Z-Thr(Tbu)-Oh.Dcha
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered amino acids. Here, we specifically address the difficulties associated with Z-Thr(Tbu)-Oh.Dcha and provide in-depth, field-proven strategies to significantly improve its coupling efficiency. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your syntheses effectively.
Introduction: The Challenge of Steric Hindrance
This compound is an N-terminally protected threonine derivative where the side-chain hydroxyl is shielded by a bulky tert-butyl (Tbu) group. While this protection scheme is excellent for preventing side reactions, the combination of the Z-group and the Tbu-group creates significant steric hindrance around the carboxylic acid. This bulkiness can physically obstruct the approach of coupling reagents and the incoming amine of the coupling partner, leading to slow or incomplete reactions, low yields, and the formation of deletion sequences.[1]
This guide provides a structured, question-and-answer approach to overcome these challenges, from initial preparation to advanced coupling strategies.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered when working with this compound.
Q1: What is the purpose of the dicyclohexylamine (DCHA) salt, and how must it be handled before coupling?
Answer: The dicyclohexylammonium (DCHA) salt is used because it often makes the free amino acid, which may be an oil or unstable, a crystalline, stable, and easy-to-handle solid.[2] However, the DCHA salt is not reactive in a coupling reaction. The dicyclohexylamine must be removed to liberate the free carboxylic acid (-OH), which is the functional group that will be activated for peptide bond formation. Failure to completely remove the DCHA will result in significantly reduced yield, as the starting material will not be available to react.
A common and effective method for DCHA removal is a liquid-liquid extraction.[3]
Recommended Protocol for DCHA Salt Removal:
-
Dissolution: Suspend the this compound salt in an organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) at a concentration of approximately 1 part salt to 5-10 volume parts solvent.[2]
-
Acid Wash: Transfer the suspension to a separatory funnel and wash it three times with a cold (0-4 °C) 5-10% aqueous solution of potassium bisulfate (KHSO₄) or citric acid.[2][3] The goal is to protonate the carboxylate and move the dicyclohexylammonium salt into the aqueous phase. The pH of the aqueous layer after washing should be acidic (pH 2-3).[2]
-
Water Wash: Wash the organic layer with water and then with brine to remove residual acid and salts.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free acid, which is often a foam or oil.[2] The material should be used promptly for the coupling reaction.
Q2: My coupling reaction is still slow or incomplete even after DCHA removal. What are the most effective coupling reagents for this hindered amino acid?
Answer: This is the most critical variable for a sterically hindered residue. Standard carbodiimide reagents like DCC or DIC, even with additives like HOBt, are often too slow and inefficient to overcome the steric barrier of Z-Thr(Tbu)-Oh.[1] For such challenging couplings, more potent, modern coupling reagents are required.
The most effective reagents are typically aminium/uronium or phosphonium salts, which form highly reactive active esters.[4][5]
| Reagent Class | Examples | Mechanism & Rationale for Hindered Couplings |
| Aminium/Uronium (HOAt-based) | HATU, HCTU | These reagents form highly reactive OAt (or O-6-ClBt) active esters. The 7-aza- or 6-chloro-benzotriazole moiety makes the ester more reactive and less prone to racemization than the standard OBt-ester formed by HBTU.[6] HATU is widely considered the gold standard for difficult couplings. [6][7] |
| Aminium/Uronium (Oxyma-based) | COMU | COMU incorporates the OxymaPure leaving group, which has reactivity comparable to HOAt but with a significantly improved safety profile (it is not explosive).[4][8] It is also highly soluble and performs well with only one equivalent of base.[7][8] |
| Phosphonium | PyBOP, PyAOP | These reagents are also highly effective. PyAOP, the HOAt-based version, is generally superior to PyBOP for hindered systems due to the reasons mentioned above.[8] |
Recommendation: Start with HATU as your primary coupling reagent. If safety concerns regarding benzotriazole-based reagents are paramount, COMU is an excellent and equally potent alternative.[4][9]
Q3: How do I choose the optimal base, solvent, and temperature?
Answer: These parameters are crucial for creating an environment where the coupling reaction can proceed efficiently.
-
Base: A non-nucleophilic base is essential. N,N-Diisopropylethylamine (DIPEA) is the most common choice.[10] Use 2-3 equivalents. Avoid bases like triethylamine, which are less sterically hindered and can increase the risk of side reactions like racemization.[10]
-
Solvent: The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can block reactive sites. While Dimethylformamide (DMF) is the standard, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and is often a better choice for difficult or aggregation-prone sequences.[5][11]
-
Temperature: Most couplings are performed at room temperature. For a particularly difficult coupling with Z-Thr(Tbu)-Oh, you can gently increase the temperature to 40-50°C. However, be aware that higher temperatures can increase the risk of racemization, so this should be done cautiously and with careful monitoring.[5] An alternative is to use microwave-assisted peptide synthesis (MA-SPPS), which can dramatically accelerate slow couplings.[5][12]
Q4: How can I minimize the risk of racemization during the coupling of Z-Thr(Tbu)-Oh?
Answer: Racemization (or epimerization) is the loss of stereochemical integrity at the alpha-carbon of the amino acid.[13] While threonine is less prone to racemization than residues like histidine or cysteine, the risk increases with highly activating coupling conditions.[13][14][15]
The best strategies to suppress racemization are:
-
Use an Additive: Always use an additive. 1-Hydroxy-7-azabenzotriazole (HOAt) is superior to the classic 1-Hydroxybenzotriazole (HOBt).[16] The active ester formed with HOAt is more stable and less prone to forming the oxazolone intermediate that leads to racemization.[16][17] If you are using HATU, it already contains the HOAt moiety.[6]
-
Fast Reaction Times: Use a highly efficient coupling reagent (like HATU or COMU) to ensure the activated amino acid reacts quickly with the amine, minimizing the time it exists as a highly reactive intermediate.[6]
-
Choice of Base: Use a hindered base like DIPEA, as discussed previously.[10]
Part 2: Experimental Protocols & Data
Workflow for Improved Z-Thr(Tbu)-Oh Coupling
The following diagram outlines the critical steps from the inactive salt to the successfully coupled product.
Caption: Workflow from DCHA salt liberation to peptide coupling.
Recommended Protocol: High-Efficiency Coupling with HATU
This protocol is designed for solid-phase peptide synthesis (SPPS) and assumes a starting scale of 0.1 mmol on resin.
-
Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide is deprotected (e.g., with 20% piperidine in DMF) and thoroughly washed with DMF.
-
Amino Acid Preparation: Prepare the Z-Thr(Tbu)-Oh free acid from its DCHA salt as described in Q1.
-
Activation Solution: In a separate vial, dissolve:
-
Z-Thr(Tbu)-Oh free acid (0.4 mmol, 4 eq.)
-
HATU (0.39 mmol, 3.9 eq.)
-
Dissolve in ~2 mL of NMP or DMF.
-
-
Pre-activation: Add DIPEA (0.8 mmol, 8 eq.) to the activation solution. Vortex briefly and allow to pre-activate for 1-2 minutes. The solution will often change color.
-
Coupling: Add the entire activation solution to the reaction vessel containing the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: After the reaction time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test (or other appropriate test for free amines like the TNBS test).[18][19][20] A negative result (clear or yellow beads) indicates the reaction is complete.
-
Troubleshooting: If the Kaiser test is positive, you can either "double couple" (repeat steps 3-6 with fresh reagents) or extend the reaction time, possibly with gentle heating.[5]
Mechanism: The Role of HATU/HOAt Activation
The superior performance of HATU is due to the formation of a highly reactive OAt-ester intermediate.
Caption: Simplified mechanism of carboxyl activation by HATU.
Part 3: Monitoring and Verification
Q5: How can I accurately monitor the reaction and confirm my final product?
Answer: Relying on a single endpoint test is not sufficient for difficult couplings. A multi-faceted approach is best.
-
Qualitative In-Process Tests: The Kaiser test is excellent for detecting the presence of primary amines.[18] A negative result strongly suggests the coupling is complete. For couplings to secondary amines (like proline), the Kaiser test is unreliable; an Isatin test should be used instead.[18]
-
Quantitative Analysis (HPLC): The most definitive method is to perform a test cleavage on a small amount of resin and analyze the crude product by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).[21][22][23]
-
Purity: HPLC analysis will show the percentage of your desired full-length peptide versus impurities like deletion sequences (where the Z-Thr(Tbu)-Oh failed to couple).[22]
-
Confirmation: MS will confirm that the major peak in your chromatogram has the correct molecular weight for your target peptide.
-
By implementing these scientifically grounded strategies—starting with proper DCHA salt removal, selecting a potent coupling reagent like HATU, optimizing reaction conditions, and verifying with robust analytical methods—researchers can overcome the challenges posed by this compound and significantly improve the efficiency and success rate of their peptide syntheses.
References
-
Bachem AG. (2021). Conversion of a DCHA salt to the free acid.
-
Wikipedia. (n.d.). Peptide synthesis.
-
Creek, D. J., et al. (2019). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. Chemical Science.
-
Chem-Impex International, Inc. (n.d.). The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis.
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
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AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
-
BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
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Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
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Gong, X., et al. (2019). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development.
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BenchChem. (n.d.). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.
-
BenchChem. (n.d.). Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC.
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Bachem AG. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
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AAPPTec. (n.d.). Coupling Reagents.
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Vasanthakumar, G., et al. (2021). Epimerisation in Peptide Synthesis. Molecules.
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Creek, D. J., et al. (2019). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv.
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Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
BenchChem. (n.d.). Purification strategies for Mal-Dap(Boc) DCHA-peptide conjugates.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
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BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
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BenchChem. (n.d.). Troubleshooting low yield in solid-phase peptide synthesis.
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
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Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry.
-
Reddit. (2021). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA.
-
Request PDF. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
-
BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
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Biotage. (2023). What do you do when your peptide synthesis fails?
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Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?
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Pattabiraman, V. R., & Bode, J. W. (2011). Chemical Methods for Peptide and Protein Production. Nature.
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Kuwata, S., et al. (1980). Synthesis of Peptides Containing N-(Carboxymethyl)amino Acids.
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Synform. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins.
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Figshare. (n.d.). Collection - Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - The Journal of Organic Chemistry.
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Troubleshooting incomplete deprotection of Z-Thr(Tbu)-Oh.Dcha
Welcome to the technical support guide for the synthesis and deprotection of peptides containing Threonine, specifically focusing on the versatile building block, Z-Thr(tBu)-OH.DCHA. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the deprotection of the Benzyloxycarbonyl (Z) and tert-Butyl (tBu) groups. Here, we provide in-depth, field-proven insights and detailed protocols to diagnose and resolve issues, ensuring the integrity and success of your synthetic workflow.
Introduction: The Orthogonal Strategy of Z and tBu Protection
The use of Z-Thr(tBu)-OH provides an orthogonal protection scheme, a cornerstone of modern peptide synthesis. The Z (or Cbz) group shields the α-amino group, while the tBu group protects the hydroxyl side chain of Threonine.[1] Their strategic value lies in their differential lability:
-
Z (Benzyloxycarbonyl) Group: Stable to the acidic conditions used for tBu removal, it is most commonly cleaved by catalytic hydrogenolysis (e.g., H₂/Pd/C).[2]
-
tBu (tert-Butyl) Group: Stable to the basic conditions of Fmoc deprotection and the catalytic hydrogenation used for Z-group removal, it is labile to strong acids like trifluoroacetic acid (TFA).[3][4]
This orthogonality allows for the selective deprotection of either group, offering critical flexibility in complex synthetic routes.[1] However, challenges such as incomplete reactions can arise. This guide provides a systematic approach to troubleshooting these issues.
Critical First Step: The Dicyclohexylammonium (DCHA) Salt
The starting material, Z-Thr(tBu)-OH, is often supplied as a dicyclohexylammonium (DCHA) salt to improve its crystallinity, stability, and handling.[5] Before this amino acid derivative can be used in peptide coupling or before deprotection is attempted, the DCHA salt must be quantitatively removed. Residual dicyclohexylamine, an amine, can act as a poison to the palladium catalyst used in the subsequent hydrogenolysis step.[6]
FAQ 1: How do I know if my DCHA salt removal was successful?
Incomplete DCHA removal is a common preliminary issue. The free acid and the DCHA salt will have different retention factors (Rf) on a Thin-Layer Chromatography (TLC) plate.
-
Monitoring Protocol: Spot the starting DCHA salt, the reaction mixture, and a co-spot on a TLC plate (e.g., silica gel). A typical mobile phase could be a mixture of ethyl acetate and hexane with a small amount of acetic acid. The disappearance of the starting material spot (typically higher Rf) and the appearance of a new, more polar spot (lower Rf) for the free acid indicates a successful conversion.[7]
Protocol 1: Conversion of DCHA Salt to the Free Acid
This protocol must be completed and validated before proceeding to deprotection steps.
-
Suspension: Suspend the this compound salt (1 part) in ethyl acetate or another suitable ether solvent (5-10 volume parts).[5]
-
Acidification: Add 10% aqueous phosphoric acid or potassium bisulfate (KHSO₄) dropwise while stirring vigorously. Monitor the pH of the aqueous layer, aiming for a pH of 2-3.[5][8] Continue until all solid material has dissolved and two clear phases are visible.
-
Extraction: Separate the layers. Wash the organic layer with 10% phosphoric acid and then with water until the aqueous washes are free of sulfate ions (if KHSO₄ was used).
-
Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free acid, Z-Thr(tBu)-OH, which is often an oil or a white solid.[5]
Troubleshooting Part A: Incomplete Z-Group Deprotection (Hydrogenolysis)
The cleavage of the Z-group via catalytic hydrogenolysis is typically a clean and efficient reaction.[2] When it fails, the catalyst is almost always the culprit.
Caption: Troubleshooting workflow for incomplete Z-group hydrogenolysis.
FAQ 2: Why is my hydrogenolysis reaction stalled or incomplete?
This is typically due to catalyst deactivation or poisoning. The palladium catalyst's surface can be rendered inactive by a variety of factors.
-
Catalyst Quality: The efficiency of commercial Pd/C catalysts can vary significantly.[9] Physicochemical properties like small palladium particle size and homogeneous distribution on the carbon support are good predictors of catalytic efficiency.[9] Always use a fresh batch of high-quality catalyst. Sintering (agglomeration of Pd particles) can occur over time, reducing the active surface area.[10]
-
Chemical Poisoning: The active sites on the palladium surface can be blocked.
-
Sulfur Compounds: Even trace amounts of sulfur-containing compounds (e.g., from reagents or solvents) can act as potent catalyst poisons.[11][12]
-
Product Amine Coordination: The newly deprotected free amine product can coordinate to the palladium surface, inhibiting its catalytic activity.[6][12]
-
Residual DCHA: As mentioned, residual dicyclohexylamine from the starting material salt will poison the catalyst.
-
FAQ 3: How can I overcome catalyst poisoning?
-
Increase Catalyst Loading: If poisoning is suspected, increasing the catalyst loading (from a typical 5-10% w/w to 15-20% w/w) can provide enough active sites to drive the reaction to completion.[12]
-
Use an Acidic Co-solvent: To prevent product amine coordination, perform the hydrogenolysis in a solvent system containing a mild acid, such as methanol with 1-5% acetic acid. The acid protonates the product amine, preventing it from binding to the palladium.[12]
-
Switch Catalysts: For difficult substrates, Pearlman's catalyst (Pd(OH)₂/C) is often more active and less susceptible to poisoning than standard Pd/C.[13] In some challenging cases, a combination of both Pd/C and Pd(OH)₂/C has proven more effective than either catalyst alone.[13]
Protocol 2: Optimized Catalytic Hydrogenolysis of the Z-Group
-
Setup: Dissolve the purified Z-Thr(tBu)-OH in a suitable solvent (e.g., Methanol, Ethanol, or a mixture with Acetic Acid if amine poisoning is suspected).
-
Inert Atmosphere: Purge the reaction vessel thoroughly with an inert gas (Nitrogen or Argon).
-
Catalyst Addition: Carefully add the Palladium catalyst (e.g., 10% Pd/C, 10% w/w) under the inert atmosphere.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen (H₂), typically via a balloon for atmospheric pressure. For more stubborn reactions, a pressurized hydrogenation vessel (Parr shaker) may be required.
-
Monitoring: Stir the reaction vigorously. Monitor completion by TLC or LC-MS, looking for the disappearance of the starting material.
-
Work-up: Once complete, carefully purge the vessel with inert gas again. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Pd/C can be pyrophoric when dry and exposed to air. [12] Wash the filter pad with the reaction solvent and concentrate the combined filtrates to obtain H₂-Thr(tBu)-OH.
Troubleshooting Part B: Incomplete tBu-Group Deprotection (Acidolysis)
Cleavage of the tert-butyl ether is an acid-catalyzed Sₙ1-type reaction that proceeds via the formation of a stable tert-butyl cation.[14] Incomplete cleavage or the formation of side products are the primary challenges.
Caption: Troubleshooting workflow for incomplete tBu-group acidolysis.
FAQ 4: My deprotection with TFA is incomplete. What should I do?
Incomplete removal of the tBu group is usually due to insufficient acid strength or reaction time.
-
Acid Strength and Time: While milder TFA concentrations (e.g., 50-70%) can be used to minimize side reactions, they may not be sufficient for complete cleavage, especially for the more stable tBu ethers on Ser and Thr compared to tBu esters on Asp and Glu.[15][16] For Z-Thr(tBu)-OH, a high concentration of TFA (e.g., 95%) for 2-4 hours is a reliable starting point.[15]
-
Alternative Reagents: For substrates where TFA is too harsh, other Lewis acids can be employed, although primarily for tBu esters. For instance, ZnBr₂ or FeCl₃ in dichloromethane have been shown to selectively cleave tBu esters in the presence of other acid-labile groups.[17][18]
FAQ 5: I see byproducts in my LC-MS. What are they and how do I prevent them?
The most common side reaction is the alkylation of nucleophilic amino acid residues by the reactive tert-butyl cation generated during cleavage.[19] This results in undesired adducts with a mass increase of +56 Da. Sensitive residues include Tryptophan, Methionine, and Cysteine.[19]
-
The Role of Scavengers: To prevent this, "scavengers" are added to the cleavage cocktail. These are nucleophilic molecules that rapidly and irreversibly trap the tBu cation, preventing it from reacting with your peptide.[19][20] Triisopropylsilane (TIS) is a highly effective scavenger that reduces the tBu cation to isobutane.[21] Water can trap the cation to form tert-butanol. Thioanisole is particularly effective at protecting Methionine and Tryptophan.[22]
Table 1: Recommended TFA Cleavage Cocktails for tBu Deprotection
| Cocktail Composition (v/v/v) | Target Application | Rationale & Key Scavengers |
| TFA / H₂O / TIS (95:2.5:2.5) | Standard cleavage for most peptides. | TIS is a highly effective cation scavenger. Water helps dissolve the peptide and traps some cations.[19] |
| TFA / Phenol / H₂O / TIS (88:5:5:2) | Peptides containing Arginine (Pbf/Pmc) or Tyrosine. | Phenol acts as a scavenger to protect Tyr and aids in the cleavage of Arg protecting groups.[23] |
| TFA / Thioanisole / H₂O / EDT (90:5:3:2) | Peptides containing Methionine or Tryptophan. | Thioanisole and ethanedithiol (EDT) are excellent scavengers for protecting sulfur-containing and indole side chains.[23] |
| Reagent K: TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | "Difficult" peptides with multiple sensitive residues (Cys, Met, Trp, Arg). | A robust, general-purpose cocktail with multiple scavengers to address a wide range of potential side reactions. |
Data adapted from common practices in peptide chemistry.[15][22][23]
Protocol 3: General Procedure for TFA-Mediated tBu Deprotection
-
Preparation: Place the dried Z-Thr(tBu)-OH substrate in a suitable reaction flask.
-
Cleavage Cocktail: Prepare the appropriate cleavage cocktail from Table 1 in a separate container and cool it in an ice bath.
-
Reaction: Add the cold cleavage cocktail to the substrate. Allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.
-
Monitoring: If possible, take a small aliquot, precipitate the product with cold ether, and analyze by LC-MS to confirm reaction completion.
-
Precipitation: Once complete, concentrate the TFA solution under a stream of nitrogen (do not use a rotary evaporator at high vacuum initially as TFA can be corrosive). Add the concentrated residue dropwise to a large volume (10-20x) of cold diethyl ether with vigorous stirring.
-
Isolation: Collect the precipitated product by centrifugation or filtration. Wash the solid with cold diethyl ether several times to remove scavengers and cleaved protecting group fragments. Dry the final product, Z-Thr-OH, under vacuum.
By methodically addressing these potential issues, from the initial salt conversion to the specific challenges of each deprotection step, researchers can significantly improve the success rate and purity of their final product.
References
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 6th Edition. Wiley, 2024. [Link]
-
Albericio, F., et al. "TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis." Organic Process Research & Development, 2021. [Link]
-
Kim, H., et al. "Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor." Catalysts, 2024. [Link]
-
Patil, P. S., et al. "What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?" ResearchGate, October 2014. [Link]
-
Kravtsov, E. A., et al. "Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds." ResearchGate, 2007. [Link]
-
Albericio, F., et al. "Understanding Acid Lability of Cysteine Protecting Groups." Molecules, 2013. [Link]
-
Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers." International Journal of Peptide and Protein Research, 1978. [Link]
-
Neelesh, S. "How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage?" ResearchGate, January 2017. [Link]
-
Albers, P., et al. "Poisoning and deactivation of palladium catalysts." Journal of Molecular Catalysis A: Chemical, 2001. [Link]
-
Albers, P., et al. "Poisoning and deactivation of palladium catalysts." ResearchGate, 2001. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. March 5, 2021. [Link]
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Fiveable. Acid-Labile Protecting Groups Definition. Accessed January 15, 2026. [Link]
-
Robertson, J. Protecting Group Chemistry. Oxford University Press, 2000. [Link]
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Reddit. In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. October 20, 2021. [Link]
-
Friede, M., et al. "Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry." Peptide Research, 1992. [Link]
-
APS. Amino Acid Derivatives for Peptide Synthesis. Accessed January 15, 2026. [Link]
-
D'Souza, A., et al. "FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support." The Journal of Organic Chemistry, 2017. [Link]
-
Hovey, M. T., et al. "Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis." Organic Process Research & Development, 2021. [Link]
- Kocienski, P. J. Protecting Groups. Georg Thieme Verlag, 2004.
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Larsen, B. D., & Holm, A. "Incomplete Fmoc deprotection in solid-phase synthesis of peptides." International Journal of Peptide and Protein Research, 1994. [Link]
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Wikipedia. Peptide synthesis. Accessed January 15, 2026. [Link]
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Organic Chemistry Portal. Protective Groups. Accessed January 15, 2026. [Link]
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Welcome Home Vets of NJ. Organic Chemistry Protecting Groups. Accessed January 15, 2026. [Link]
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SAE International. An Investigation of Poison Deactivation on Palladium Based Three Way Catalyst. 2005. [Link]
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Wu, Z., et al. "Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon." ACS Omega, 2020. [Link]
-
ResearchGate. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? November 2017. [Link]
-
Li, B., & Bemish, R. J. "More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups." Synthetic Communications, 2006. [Link]
-
Wu, Y., et al. "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2." Organic Letters, 2002. [Link]
-
Yoshizawa-Kumagaye, K., et al. "Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis." Journal of Peptide Science, 2005. [Link]
-
Urbano, F. J., & Marinas, J. M. "Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts." ResearchGate, 2001. [Link]
-
Bode, J. W. OC II Lecture Notes. ETH Zürich, 2019. [Link]
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Preventing racemization when using Z-Thr(Tbu)-Oh.Dcha
A Guide to Preventing Racemization in Peptide Synthesis
Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Z-Thr(tBu)-Oh.Dcha in peptide synthesis. Our focus is to equip you with the knowledge and protocols necessary to minimize or eliminate racemization, ensuring the chiral integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in this form?
A1: this compound is a protected amino acid derivative used in peptide synthesis.
-
Z (Benzyloxycarbonyl): This is a urethane-type protecting group for the N-terminus (α-amino group) of threonine. It is known for its ability to suppress racemization during the activation of the carboxyl group.[1][2][3]
-
tBu (tert-Butyl): This group protects the hydroxyl side chain of threonine, preventing unwanted side reactions like O-acylation during peptide coupling.[1][4]
-
Dcha (Dicyclohexylammonium salt): The dicyclohexylammonium salt form is often used because it enhances the crystallinity and stability of the amino acid derivative, making it easier to handle and purify.[5] Before use in peptide synthesis, the free acid must be liberated from this salt.[5]
Q2: What is the primary mechanism of racemization for Z-Thr(tBu)-Oh?
A2: The primary pathway for racemization during the coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[6][7][8][9] Although the Z-group provides good protection, under certain activation conditions, the carboxyl group can cyclize to form this intermediate. The proton at the chiral α-carbon of the oxazolone is acidic and can be abstracted by a base. This leads to a planar, achiral enolate intermediate. The incoming amine can then attack from either face of this planar structure, resulting in a mixture of L- and D-isomers in the final peptide.[2][8]
Q3: Are certain amino acids more prone to racemization?
A3: Yes. While any amino acid can racemize under harsh conditions, some are particularly susceptible. Histidine, cysteine, and serine are known to be more prone to racemization during activation for peptide bond coupling.[10][11] Threonine, being a β-hydroxy amino acid like serine, also requires careful selection of coupling conditions to maintain its stereochemical integrity.
Q4: How does the dicyclohexylammonium (DCHA) salt impact the experiment?
A4: The DCHA salt must be converted to the free acid before the amino acid can be used in a coupling reaction.[5] This is an essential preparatory step. An incomplete conversion can lead to inaccurate quantification of the free amino acid, resulting in suboptimal stoichiometry during the coupling reaction and potentially incomplete couplings. The standard procedure involves suspending the salt in a solvent like ethyl acetate and acidifying with an aqueous acid (e.g., 10% phosphoric acid) to partition the dicyclohexylamine into the aqueous phase, leaving the free Z-Thr(tBu)-OH in the organic phase.[5]
Troubleshooting Guide: Racemization Issues
This section addresses common problems related to racemization when using Z-Thr(tBu)-Oh and provides systematic solutions.
Problem 1: High Levels of D-Threonine Diastereomer Detected in Final Peptide
High levels of the undesired D-diastereomer can compromise the biological activity and purity of the final peptide. This is a critical issue that needs to be addressed systematically.
Potential Cause A: Inappropriate Coupling Reagent or Additive
The choice of coupling reagent and the use of racemization-suppressing additives are paramount. Carbodiimide reagents like DIC, when used alone, can lead to significant oxazolone formation.[12][13][14]
Solution:
-
Incorporate Additives: Always use carbodiimides (e.g., DIC, EDC) in conjunction with nucleophilic additives. These additives react with the activated O-acylisourea intermediate to form a reactive ester that is less prone to racemization.[13][14]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): Highly recommended. It is an excellent racemization suppressor, often superior to HOBt, and is not explosive.[12][15][16]
-
HOBt (1-Hydroxybenzotriazole): A classic additive that effectively reduces racemization.[10][17]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally provides superior racemization suppression compared to HOBt.[8][15]
-
-
Switch to Onium Salt Reagents: Consider using phosphonium (e.g., PyBOP, PyAOP) or aminium/uronium (e.g., HBTU, HATU, COMU) salt-based coupling reagents.[18] These are generally very efficient and, when used correctly, can minimize racemization.
Potential Cause B: Inappropriate Base or Base Stoichiometry
The base plays a critical role in racemization. Strong, sterically unhindered bases can readily abstract the α-proton from the oxazolone intermediate.[7][17] The presence of excess base is particularly detrimental.
Solution:
-
Choose a Weaker, Sterically Hindered Base:
-
Optimize Base Stoichiometry: Use the minimum amount of base necessary. Typically, for onium salt couplings, 2 equivalents of base are used. Avoid using a large excess.
-
Consider Base-Free Conditions: When using a carbodiimide/additive system (e.g., DIC/OxymaPure), it is often possible to run the reaction without any added tertiary amine base if the incoming amine is not a hydrochloride salt.
Potential Cause C: Prolonged Activation Time or High Temperature
The longer the activated amino acid exists before reacting with the amine component, the greater the opportunity for racemization.[1][8] Higher temperatures accelerate all reactions, including the undesirable racemization pathway.
Solution:
-
Minimize Pre-activation Time: Do not let the activated amino acid solution stand for extended periods. A pre-activation time of 2-5 minutes is generally sufficient before adding it to the amine component.[8]
-
Consider In Situ Activation: Mix the Z-Thr(tBu)-OH, the amine component, and the additive (e.g., OxymaPure) before adding the coupling reagent (e.g., DIC). This ensures the activated species is consumed as it is formed.
-
Control the Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature).[8] Avoid elevated temperatures unless necessary for a particularly difficult coupling, and even then, proceed with caution.
Visual Troubleshooting Workflow
Here is a workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for minimizing racemization.
Experimental Protocols
Protocol 1: Liberation of Free Acid from this compound
This protocol must be performed before using the amino acid in a coupling reaction.
-
Suspend 1 part of this compound in 5-10 volume parts of ethyl acetate.
-
Add 10% aqueous phosphoric acid while stirring. Continue adding until the solid completely dissolves and two clear phases are visible. The pH of the lower, aqueous phase should be 2-3.[5]
-
Transfer the mixture to a separatory funnel and separate the phases.
-
Wash the organic phase once with a small volume of 10% phosphoric acid, followed by three washes with water until the pH of the aqueous wash is ≥4.[5]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo. The resulting free acid is often an oil or a foam.[5]
Protocol 2: Recommended Low-Racemization Coupling Protocol
This protocol is designed for coupling Z-Thr(tBu)-OH to a resin-bound peptide with a free N-terminal amine in a solid-phase peptide synthesis (SPPS) context.
Reagents:
-
Z-Thr(tBu)-OH (free acid form, 3-5 equivalents)
-
Coupling Reagent: HATU (3-5 equivalents)
-
Base: N-Methylmorpholine (NMM) (6-10 equivalents)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF. Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF and wash thoroughly with DMF.[4]
-
Activation: In a separate vessel, dissolve Z-Thr(tBu)-OH and HATU in DMF. Add NMM.[8]
-
Pre-activation: Allow the activation mixture to stand for no more than 2-5 minutes at room temperature.[8]
-
Coupling: Add the activation mixture to the swelled, deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or bromophenol blue test) to confirm the completion of the coupling.[1] A negative test indicates a complete reaction.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
Mechanism of Racemization Suppression
The key to preventing racemization is to minimize the lifetime of the highly reactive intermediates that can form the oxazolone.
Caption: Racemization vs. Suppression pathways in peptide coupling.
Additives like OxymaPure or HOAt rapidly trap the initially formed activated species to generate a reactive ester.[14] This ester is still highly reactive towards the desired amine nucleophile but is significantly less prone to cyclizing into the problematic oxazolone intermediate.[13][14] This effectively channels the reaction towards the desired product while minimizing the risk of racemization.
Data Summary
The choice of reagents has a quantifiable impact on the level of racemization. The following table summarizes reported data for different coupling conditions, highlighting the superior performance of certain additives.
| N-Protected Amino Acid | Coupling System | Base | Solvent | % Epimerization | Reference |
| Z-Phg-Gly-OEt | T3P | Pyridine | EtOAc | <0.5 | [19] |
| Z-Phg-Gly-OEt | EDC/HOBt | NMM | DCM | 3.1 | [20] |
| Z-Phe-Val-OMe | Various | DIPEA | THF | 28.0 | [20] |
| Z-Phe-Val-OMe | Various | NMM | THF | 11.0 | [20] |
| Fmoc-Ser(Trt)-OH | HATU/HOAt | NMM | NMP | 37.6 (after 3h) | [20] |
| Fmoc-His(Trt)-OH | DIC/Oxyma | - | DMF | Low | [21] |
Note: This data is illustrative and sourced from various studies. Actual racemization levels can vary based on the specific peptide sequence and reaction conditions.
By understanding the mechanisms of racemization and implementing the strategies outlined in this guide, researchers can significantly improve the chiral purity of their synthetic peptides when incorporating this compound.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]
-
Zhang, X., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]
-
Li, P., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]
-
Erickson, B. W., & Merrifield, R. B. (1977). Protection of aspartic acid, serine, and threonine in solid-phase peptide synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Epimerisation in Peptide Synthesis. National Institutes of Health. Retrieved from [Link]
-
Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Benoiton, N. L., & Chen, F. M. (1981). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Retrieved from [Link]
-
Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. National Institutes of Health. Retrieved from [Link]
-
Bocomma. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from [Link]
-
Iannucci, C., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). National Institutes of Health. Retrieved from [Link]
-
Goodman, M., & McGahren, W. J. (1967). Mechanistic Studies of Peptide Oxazolone Racemization. PubMed. Retrieved from [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. ResearchGate. Retrieved from [Link]
-
Amblard, M., et al. (2006). Introduction to Peptide Synthesis. National Institutes of Health. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of epimerisation/racemisation through oxazolone intermediate. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]
-
Fields, C. G., et al. (1998). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. ResearchGate. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. National Institutes of Health. Retrieved from [Link]
- Kemp, D. S. (1990). 7.4 Racemization Assays. In Peptides. Berlin, Heidelberg: Springer Berlin Heidelberg.
-
Eagner, J., et al. (1997). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Retrieved from [Link]
-
EPFL. (n.d.). Method for Identification of Threonine Isoforms in Peptides by Ultraviolet Photofragmentation of Cold Ions. Retrieved from [Link]
-
Giezen, A., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI. Retrieved from [Link]
-
Ling, J., et al. (2020). Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study. RSC Publishing. Retrieved from [Link]
-
Zhang, X., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2022). Predicting Reaction Mechanisms for the Threonine-Residue Stereoinversion Catalyzed by a Dihydrogen Phosphate Ion. Retrieved from [Link]
-
Svarovsky, M. J., & Barchi, J. J. (2003). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. National Institutes of Health. Retrieved from [Link]
-
bioRxiv. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Strategies for Improving Peptide Stability and Delivery. Retrieved from [Link]
-
PubMed. (n.d.). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. mdpi.com [mdpi.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanistic studies of peptide oxazolone racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oxymapure.com [oxymapure.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. digital.csic.es [digital.csic.es]
- 17. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 18. bachem.com [bachem.com]
- 19. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Peptides Synthesized with Z-Thr(Tbu)-Oh.Dcha
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Welcome to the Technical Support Center for peptides synthesized using Z-Thr(Tbu)-Oh.Dcha. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the unique purification challenges associated with this protected amino acid derivative. The presence of the N-terminal benzyloxycarbonyl (Z) group and the side-chain tert-butyl (tBu) ether on the threonine residue introduces specific chemical properties that require careful consideration during purification.
This guide offers a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting protocols to navigate complex purification scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing the Z-Thr(tBu) moiety?
A1: The main challenges arise from the physicochemical properties conferred by the Z and tBu protecting groups:
-
Increased Hydrophobicity: Both the Z (benzyloxycarbonyl) and tBu (tert-butyl) groups are hydrophobic. This significantly increases the overall hydrophobicity of the peptide, which can lead to poor solubility in aqueous buffers commonly used for reversed-phase HPLC (RP-HPLC).[1]
-
Peptide Aggregation: The enhanced hydrophobicity can promote intermolecular interactions, causing the peptide to aggregate.[2] Aggregated peptides are difficult to purify and often result in broad, tailing peaks during chromatography.
-
Co-elution with Hydrophobic Impurities: Synthesis byproducts and deletion sequences, which are often hydrophobic, may have similar retention times to the target peptide in RP-HPLC, making separation challenging.[1]
-
Steric Hindrance: The bulky nature of the tBu group can sometimes lead to incomplete coupling during synthesis, resulting in a higher load of deletion sequence impurities that need to be removed.[3]
Q2: Which chromatographic technique is most suitable for purifying a peptide with the Z and tBu groups still attached?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying peptides, including those with Z and tBu protection.[4] However, modifications to standard protocols are often necessary to overcome the challenges mentioned above. For highly hydrophobic peptides, consider the following:
-
Stationary Phase: A less hydrophobic stationary phase, such as C8 or C4, may provide better separation than the standard C18 phase.
-
Mobile Phase Optimization: The use of organic modifiers in the mobile phase, such as acetonitrile or isopropanol, at different gradients is crucial for achieving good resolution.[4][5]
Q3: Can I remove the Z and tBu groups before purification?
A3: Yes, and this is a common strategy. The Z and tBu groups are designed to be removed under different conditions, offering an "orthogonal" protection scheme.[3][6]
-
The tBu group is acid-labile and is typically removed during the final cleavage from the solid-phase resin using a trifluoroacetic acid (TFA) cocktail.[2][7][8]
-
The Z group is stable to TFA but can be removed by catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid.[3][7]
Cleaving the protecting groups before purification can simplify the process by reducing the peptide's hydrophobicity. However, if the fully deprotected peptide is prone to degradation or if a protected fragment is needed for subsequent ligation, purification with the protecting groups intact is necessary.
Q4: What are common side reactions to be aware of when using Z-Thr(tBu)-OH?
A4: During the final cleavage and deprotection step, particularly with TFA, the liberated tert-butyl cations are reactive and can cause side reactions.[9][10][11]
-
Alkylation of Nucleophilic Residues: Tryptophan and methionine side chains are particularly susceptible to alkylation by tert-butyl cations.
-
Incomplete Deprotection: In peptides containing Ser(tBu) and/or Thr(tBu), a reduction in TFA content in the cleavage cocktail can lead to incomplete removal of the tBu protecting group.[12]
To mitigate these side reactions, it is essential to use a "scavenger" cocktail during TFA cleavage.[2][10] Common scavengers include water, triisopropylsilane (TIS), and thioanisole.[8][13]
Troubleshooting Guide
This section provides detailed protocols and troubleshooting advice for common issues encountered during the purification of peptides synthesized with this compound.
Issue 1: Poor Peptide Solubility in HPLC Mobile Phase
Cause: High hydrophobicity due to the Z and tBu groups.[1]
Solutions:
-
Initial Dissolution:
-
Attempt to dissolve a small amount of the crude peptide in the initial HPLC mobile phase (e.g., high aqueous content).
-
If insoluble, try dissolving the peptide in a small volume of a stronger organic solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or hexafluoroisopropanol (HFIP) before diluting with the initial mobile phase. Be mindful that large injection volumes of strong solvents can distort peak shape.
-
-
Mobile Phase Modification:
-
Increase the initial percentage of the organic solvent (e.g., acetonitrile) in your gradient.
-
Consider using a different organic modifier, such as isopropanol, which can be more effective at solubilizing hydrophobic peptides.
-
Issue 2: Broad or Tailing Peaks in RP-HPLC
Cause: Peptide aggregation on the column.[2]
Solutions:
-
Optimize HPLC Conditions:
-
Lower Flow Rate: Reducing the flow rate can improve peak shape by allowing more time for the peptide to interact with the stationary phase.
-
Elevated Temperature: Performing the chromatography at a slightly elevated temperature (e.g., 40-60 °C) can disrupt aggregates and improve peak symmetry.
-
Chaotropic Agents: In some cases, the addition of a small amount of a chaotropic agent like guanidine hydrochloride to the mobile phase can help to disrupt aggregates, though this can complicate downstream processing.
-
Issue 3: Co-elution of the Target Peptide with Impurities
Cause: Similar hydrophobicity of the target peptide and impurities.[1]
Solutions:
-
Gradient Optimization:
-
Run a shallow gradient around the elution point of your target peptide. A slower increase in the organic solvent concentration (e.g., 0.5% per minute) can enhance the separation of closely eluting species.[5]
-
-
Alternative Stationary Phase:
-
If using a C18 column, switch to a C8 or C4 column to reduce hydrophobic interactions and potentially alter the elution order of your peptide and the impurities.
-
-
Orthogonal Purification:
-
If RP-HPLC alone is insufficient, consider a secondary purification step using a different separation mechanism, such as ion-exchange chromatography, if the peptide has a net charge after deprotection.
-
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of a Peptide from Resin
This protocol describes the removal of the peptide from the solid support and the simultaneous cleavage of acid-labile side-chain protecting groups, including the tert-butyl group from threonine.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[8][14]
-
Cold diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.[8]
-
Prepare the cleavage cocktail.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[8]
-
Agitate the mixture at room temperature for 2-3 hours.[8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[8]
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[3][7]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.[8]
-
Dry the crude peptide pellet under vacuum.[8]
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a general procedure for the purification of a crude peptide.
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (ACN)[5]
-
RP-HPLC system with a preparative C18 column
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A or a suitable solvent mixture.
-
Filter the sample through a 0.45 µm filter.
-
Equilibrate the HPLC column with your starting mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).
-
Inject the sample onto the column.
-
Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 65% Solvent B over 60 minutes. This will need to be optimized based on the peptide's hydrophobicity.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.[5]
Visualizations
Caption: Workflow for Deprotection and Purification.
Quantitative Data Summary
| Protecting Group | Deprotection Method | Key Considerations |
| tert-Butyl (tBu) | Strong Acid (e.g., TFA)[7] | Prone to forming reactive tert-butyl cations; requires scavengers.[9][10] |
| Benzyloxycarbonyl (Z) | Catalytic Hydrogenation or Strong Acid (HBr/AcOH)[3][7] | Hydrogenation is a mild, orthogonal method.[6] |
References
- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- BenchChem. (2025). Technical Support Center: Purification Strategies for Peptides Containing Z-Glu-OBzl.
- Wiley-VCH. (n.d.). 1 Protection Reactions.
- Wikipedia. (n.d.). Peptide synthesis.
- (n.d.).
- Google Patents. (n.d.). WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents.
- BenchChem. (2025). Application Notes and Protocols for Z-Thr(OtBu)-OH in Peptide Coupling.
- (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry.
- RSC Publishing. (2025). Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides - Organic & Biomolecular Chemistry.
- Bachem. (n.d.).
- Bio-protocol. (n.d.). Peptide Synthesis.
- BenchChem. (2025). Application Notes and Protocols: Z-Thr(tBu)
- ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development.
- RSC Publishing. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges.
- AAPPTec. (n.d.).
- (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Springer Nature Experiments. (2020). Protecting Groups in Peptide Synthesis.
- ResearchGate. (2025). Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses | Request PDF.
- Sigma-Aldrich. (n.d.).
- NIH. (2016).
- SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis - Pept....
- BenchChem. (2025). An In-depth Technical Guide to Protecting Groups in Peptide Synthesis.
- ResearchGate. (2025). ChemInform Abstract: Selective Cleavage of tertButyl Esters in the Presence of tertButyl Ethers. Application to the Synthesis of tert-Butoxy Amino Acids.
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Z-Thr(OtBu)-OH into a Peptide Sequence.
- BenchChem. (2025).
- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
- BenchChem. (2025). A Technical Guide to H-Thr(tBu)
- (n.d.). Overview of Custom Peptide Synthesis.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Electronic Journal of Biotechnology. (n.d.).
- ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
- BenchChem. (2025). A Comparative Analysis of H-Thr(tBu)-OH and Alternative Protected Threonines in Peptide Synthesis.
- BenchChem. (n.d.). Thr(Bzl)-OH in Solid-Phase Peptide Synthesis.
Sources
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- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Impact of DCHA salt on Z-Thr(Tbu)-Oh reactivity and handling
Welcome to the dedicated technical support guide for the dicyclohexylammonium (DCHA) salt of N-carbobenzyloxy-O-tert-butyl-L-threonine, commonly abbreviated as Z-Thr(Tbu)-OH DCHA. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical amino acid derivative in solid-phase and solution-phase peptide synthesis.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges and ensure the successful application of this reagent in your work.
Table of Contents
-
Fundamental Overview: The "Why" Behind the DCHA Salt
-
Frequently Asked Questions (FAQs)
-
What is the primary advantage of using the DCHA salt of Z-Thr(Tbu)-OH?
-
Is the DCHA salt directly usable in a standard peptide coupling reaction?
-
How does the stability of the DCHA salt compare to the free acid?
-
What are the optimal storage conditions for Z-Thr(Tbu)-OH DCHA?
-
-
Troubleshooting Guide: Common Experimental Issues
-
Problem 1: Poor solubility of the DCHA salt in standard organic solvents.
-
Problem 2: Low yield or incomplete reaction during peptide coupling.
-
Problem 3: Unwanted side reactions or impurity formation.
-
Problem 4: Difficulty in monitoring the reaction progress.
-
-
Validated Experimental Protocols
-
Protocol 4.1: Liberation of the Free Acid (Z-Thr(Tbu)-OH) from the DCHA Salt.
-
Protocol 4.2: Standard Peptide Coupling using the Liberated Free Acid.
-
-
References
Fundamental Overview: The "Why" Behind the DCHA Salt
The use of the dicyclohexylammonium (DCHA) salt form of Z-Thr(Tbu)-OH is a strategic choice in peptide chemistry, primarily aimed at enhancing the compound's handling and stability. The free carboxylic acid of Z-Thr(Tbu)-OH can be somewhat unstable and difficult to crystallize, leading to challenges in purification and storage. By forming a salt with a bulky, basic amine like dicyclohexylamine (DCHA), the resulting product is a highly crystalline, stable solid that is easier to handle, weigh, and store over long periods.
The trade-off for this enhanced stability is that the DCHA salt must be converted back to the free acid form before it can be activated and used in a peptide coupling reaction. This initial "liberation" step is a critical prerequisite for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the DCHA salt of Z-Thr(Tbu)-OH?
The main advantage is significantly improved stability and handling. The DCHA salt is a well-defined, crystalline solid with a sharp melting point, which simplifies storage and accurate weighing. The free acid, by contrast, can be an oil or a less stable solid, making it more susceptible to degradation over time.
Q2: Is the DCHA salt directly usable in a standard peptide coupling reaction?
No. The carboxylate group is blocked by the protonated dicyclohexylamine. For the carboxyl group to be activated by coupling reagents (like HATU, HBTU, or DCC), the DCHA must be removed to generate the free carboxylic acid (Z-Thr(Tbu)-OH). Attempting to use the salt directly will result in reaction failure.
Q3: How does the stability of the DCHA salt compare to the free acid?
The DCHA salt exhibits superior long-term stability. The ionic interaction between the carboxylate and the ammonium ion reduces the reactivity of the carboxyl group, protecting it from potential degradation pathways. This makes the salt form ideal for long-term storage.
Q4: What are the optimal storage conditions for Z-Thr(Tbu)-OH DCHA?
For maximal shelf life, the product should be stored in a tightly sealed container in a refrigerator at 2-8°C. It should be kept in a dry environment, as moisture can potentially affect the salt's integrity over time.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Poor solubility of the DCHA salt in standard organic solvents.
-
Symptom: You are attempting to dissolve the Z-Thr(Tbu)-OH DCHA salt directly in a solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) for a coupling reaction, and it fails to dissolve.
-
Root Cause: The DCHA salt has limited solubility in many organic solvents commonly used for peptide coupling. More importantly, it is the incorrect form of the reagent for the reaction.
-
Solution: You must first convert the DCHA salt to the free acid. This is typically achieved by an aqueous workup procedure. The resulting free acid, Z-Thr(Tbu)-OH, will have much better solubility in solvents like DMF and DCM. Refer to Protocol 4.1 for a detailed procedure.
Problem 2: Low yield or incomplete reaction during peptide coupling.
-
Symptom: After performing the coupling reaction, analysis (e.g., by LC-MS or TLC) shows a significant amount of unreacted starting material.
-
Root Cause Analysis & Solutions:
-
Incomplete DCHA Salt Removal: Residual DCHA can interfere with the coupling reaction by neutralizing the acidic environment required for some coupling reagents. Ensure the aqueous workup in Protocol 4.1 is thorough. Washing with dilute acid should be repeated until the aqueous layer is consistently acidic.
-
Insufficient Activation: The carboxylic acid may not be fully activated. Ensure you are using the correct stoichiometry of coupling reagents and base (if required). For sterically hindered amino acids like Thr(Tbu), coupling reagents like HATU or HCTU are often more effective than older reagents like DCC.
-
Steric Hindrance: The tert-butyl (Tbu) protecting group on the threonine side chain is bulky. The coupling partner (the N-terminal amine) may also be sterically hindered.
-
Mitigation: Increase the reaction time (e.g., from 2 hours to 4-6 hours or even overnight) and/or slightly increase the temperature (e.g., from room temperature to 30-40°C), monitoring carefully for side reactions.
-
-
Problem 3: Unwanted side reactions or impurity formation.
-
Symptom: LC-MS analysis reveals unexpected byproducts.
-
Root Cause Analysis & Solutions:
-
Epimerization: The chiral center of the threonine can be susceptible to racemization, especially with prolonged exposure to a strong base or high temperatures.
-
Mitigation: Use a non-coordinating base like Diisopropylethylamine (DIPEA) sparingly. Add the coupling reagent to the mixture of the free acid and the amine component before adding the base to minimize the time the activated acid is in a basic environment.
-
-
Side-chain Acylation: While the Tbu group is generally stable, some highly reactive coupling conditions could potentially lead to side reactions. This is rare but possible.
-
Mitigation: Ensure the use of standard, well-established coupling protocols and avoid excessive amounts of activating agents.
-
-
Problem 4: Difficulty in monitoring the reaction progress.
-
Symptom: Thin Layer Chromatography (TLC) is not providing a clear distinction between the starting material and the product.
-
Root Cause: The polarity of the protected amino acid and the resulting dipeptide may be very similar.
-
Solution:
-
Optimize TLC System: Experiment with different solvent systems. A common starting point is a mixture of ethyl acetate and hexanes. Gradually increasing the polarity by adding a small amount of methanol can often improve separation.
-
Alternative Stains: If UV visualization is poor, use a stain like ninhydrin (which will stain the free amine of the coupling partner but not the product) or potassium permanganate (which will react with many organic compounds).
-
LC-MS: For unambiguous monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. It provides clear separation and mass confirmation of both reactants and products.
-
Validated Experimental Protocols
Protocol 4.1: Liberation of the Free Acid (Z-Thr(Tbu)-OH) from the DCHA Salt
This protocol describes the standard procedure to convert the stable DCHA salt into the reaction-ready free acid.
Caption: Workflow for liberating the free acid from its DCHA salt.
Step-by-Step Methodology:
-
Dissolution: Weigh the Z-Thr(Tbu)-OH DCHA salt and suspend it in a suitable organic solvent. Ethyl acetate (EtOAc) is a common choice. Use approximately 10-20 mL of solvent per gram of salt.
-
Acidic Wash: Transfer the suspension to a separatory funnel. Add an equal volume of a 5% aqueous solution of potassium bisulfate (KHSO₄). Shake the funnel vigorously for 1-2 minutes. The DCHA will react with the acid and move into the aqueous layer as dicyclohexylammonium bisulfate.
-
Phase Separation: Allow the layers to separate. The organic layer contains the desired free acid. Drain and discard the lower aqueous layer.
-
Repeat Wash: Repeat the wash with the 5% KHSO₄ solution two more times to ensure complete removal of the DCHA. Test the pH of the final aqueous wash to ensure it is acidic.
-
Brine Wash: Wash the organic layer once with a saturated aqueous solution of NaCl (brine) to remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution in vacuo using a rotary evaporator to yield the free acid, Z-Thr(Tbu)-OH, typically as a white foam or viscous oil. This product can be used directly in the next step without further purification.
Protocol 4.2: Standard Peptide Coupling using the Liberated Free Acid
This protocol outlines a typical coupling reaction using HATU as the activating agent.
Caption: Workflow for a standard HATU-mediated peptide coupling reaction.
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the Z-Thr(Tbu)-OH (1.0 equivalent), the amine component (e.g., an amino acid ester hydrochloride, 1.0 equivalent), and HATU (1.1 equivalents) in anhydrous DMF.
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C.
-
Base Addition: Add Diisopropylethylamine (DIPEA) (2.0 equivalents) dropwise to the stirred solution. If the amine component is a hydrochloride salt, an additional equivalent of base may be needed.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting amino acid is consumed.
-
Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate and wash successively with 5% KHSO₄, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude peptide by flash column chromatography or recrystallization as needed.
References
-
American Peptide Company. (2012). Technical Bulletin: Salt Forms of Amino Acids. Available at: [Link]
Validation & Comparative
The Enduring Value of the Z-Group: A Comparative Guide to Threonine Protection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate discipline of peptide synthesis, the judicious selection of protecting groups is a critical determinant of success, directly influencing yield, purity, and the feasibility of complex synthetic routes. Threonine, with its reactive hydroxyl side-chain, demands careful consideration in this regard. While modern solid-phase peptide synthesis (SPPS) is dominated by the Fmoc and Boc strategies, the classical benzyloxycarbonyl (Z or Cbz) protecting group, first introduced by Bergmann and Zervas, retains significant advantages, particularly in specific applications involving threonine. This guide provides an in-depth technical comparison of the Z-protecting group for threonine against its common alternatives, supported by an analysis of their chemical properties and impact on synthetic outcomes.
The Chemistry of the Z-Protecting Group and Its Application to Threonine
The benzyloxycarbonyl group is a urethane-type protecting group that is introduced to the alpha-amino group of an amino acid. Its stability profile is a key feature: it is stable to the basic conditions used for Fmoc removal and the moderately acidic conditions for Boc removal, making it an orthogonal protecting group in many synthetic schemes.[1][2]
The primary reason for protecting the hydroxyl group of threonine is to prevent O-acylation by the incoming activated amino acid during coupling, a side reaction that can lead to the formation of impurities and reduce the overall yield.[3] When using a Z-protected threonine, the side-chain hydroxyl group is typically protected with an acid-labile group, such as a tert-butyl (tBu) ether, creating a fully protected building block like Z-Thr(tBu)-OH.[4]
A Comparative Analysis: Z-Thr vs. Fmoc-Thr and Boc-Thr
The choice between Z, Fmoc, and Boc for threonine protection is a multi-faceted decision that depends on the specific synthetic goals.
| Feature | Z-Thr(tBu)-OH | Fmoc-Thr(tBu)-OH | Boc-Thr(Bzl)-OH |
| Deprotection Condition | Catalytic Hydrogenation (e.g., H₂/Pd)[4] | Base (e.g., 20% piperidine in DMF)[2] | Strong Acid (e.g., HF, TFMSA)[5] |
| Orthogonality | Orthogonal to acid-labile (Boc, tBu) and base-labile (Fmoc) groups.[4] | Orthogonal to acid-labile (tBu, Trt) side-chain protecting groups.[2] | Not fully orthogonal; relies on graduated acid lability.[5] |
| Typical Yield | Dependent on coupling efficiency; can be high with optimized protocols.[4] | Generally high (>95% per coupling step) in standard SPPS.[6] | Generally high (>95% per coupling step) in standard SPPS.[6] |
| Typical Crude Purity | High purity achievable due to clean deprotection.[4] | 70-90% for standard peptides.[6] | 75-85% for standard peptides.[6] |
| Racemization Risk | Low, as urethane protecting groups suppress racemization.[2] | Low for the same reason.[2] | Low for the same reason.[2] |
| Key Advantages | - Orthogonal deprotection under neutral conditions.- Ideal for synthesis of protected peptide fragments for convergent synthesis.[4] | - Mild deprotection conditions.- Well-suited for automated SPPS.- Extensive literature and optimized protocols.[6] | - Robust and cost-effective.- Effective for hydrophobic and aggregation-prone sequences.[6] |
| Key Disadvantages | - Less common in standard SPPS, may require optimization.- Catalytic hydrogenation can be incompatible with sulfur-containing residues. | - Potential for piperidine-induced side reactions (e.g., diketopiperazine, aspartimide formation).[3] | - Requires harsh cleavage conditions (HF) that can degrade sensitive peptides.[6] |
Core Advantages of the Z-Group for Threonine
The primary advantage of the Z-group for threonine lies in its unique deprotection mechanism. The ability to remove the Z-group via catalytic hydrogenation under neutral conditions provides a powerful tool for complex peptide synthesis.[4] This orthogonality is particularly valuable in:
-
Convergent Synthesis: The Z-group is ideal for the N-terminal protection of peptide fragments that are later coupled in solution. These fragments can be cleaved from the resin with their acid-labile side-chain protecting groups intact, and the Z-group can then be selectively removed to allow for the final coupling.[4]
-
Synthesis of Cyclic Peptides: The Z-group can be used to protect the N-terminus while the peptide is cyclized through side-chain functionalities.
-
Modification of Peptides on Resin: The stability of the Z-group to both acidic and basic conditions allows for a wide range of chemical modifications to be performed on the peptide while it is still attached to the solid support.
Experimental Protocols
Synthesis of Z-L-Threonine
This protocol outlines the preparation of N-benzyloxycarbonyl-L-threonine.
Materials:
-
L-Threonine
-
Sodium Bicarbonate (NaHCO₃)
-
Benzyl Chloroformate (Cbz-Cl)
-
Dioxane
-
Water
-
Ethyl Acetate
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolve L-threonine in an aqueous solution of sodium bicarbonate.
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate dropwise while maintaining the temperature and pH.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with ethyl acetate to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer with dilute hydrochloric acid to precipitate the Z-L-threonine.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Solid-Phase Peptide Synthesis (SPPS) using Z-Thr(tBu)-OH
This protocol describes the incorporation of Z-Thr(tBu)-OH into a peptide chain using a manual SPPS workflow.
Materials:
-
Rink Amide resin pre-loaded with the C-terminal amino acid
-
Z-Thr(tBu)-OH
-
Fmoc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
20% Piperidine in DMF
-
TFA (Trifluoroacetic acid) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Workflow:
Caption: Workflow for Z-group deprotection.
Procedure:
-
Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, acetic acid).
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) or add a hydrogen donor for transfer hydrogenolysis (e.g., ammonium formate).
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
Conclusion
While Fmoc- and Boc-based strategies are the workhorses of modern peptide synthesis, the Z-protecting group offers a unique and valuable orthogonality that is particularly advantageous for the synthesis of complex peptides containing threonine. Its stability to both acidic and basic conditions, coupled with its clean removal by catalytic hydrogenation, provides a level of synthetic flexibility that is often required for the preparation of protected peptide fragments and other advanced applications. For researchers and drug development professionals, a thorough understanding of the advantages and applications of the Z-protecting group for threonine is essential for the strategic design and successful execution of challenging peptide synthesis projects.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Purity Analysis of Peptides Synthesized via Boc and Fmoc Chemistries.
- BenchChem. (2025). A Comparative Guide to Z-Pro-OH and Fmoc-Pro-OH in Solid-Phase Peptide Synthesis.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-13.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- MDPI. (2017). Epimerisation in Peptide Synthesis. Molecules, 22(2), 279.
- BenchChem. (2025). A Comparative Guide to Threonine Incorporation in SPPS: Fmoc-Thr(tBu)-OSu vs.
- MDPI. (2022). Efficient Production of L-Threonine by E. coli Using High-Throughput Screening and Multi-Enzyme Complex Engineering. International Journal of Molecular Sciences, 23(15), 8432.
- UQ eSpace. (2019). A Computational Study of a Prebiotic Synthesis of L-Threonine.
- Payne, R. J., & Ficht, S. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-365.
- Warren, J. D., Miller, S. J., & Danishefsky, S. J. (2010). A program for ligation at threonine sites: application to the controlled total synthesis of glycopeptides. Journal of the American Chemical Society, 132(10), 3468-3477.
- ResearchGate. (2021). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of....
- Ferrazzano, L., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(1), 65-98.
- CHIMIA. (2013). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Semantic Scholar. (1996). Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis.
Sources
A Comparative Analysis of Z- and Other Protecting Groups for Threonine: A Guide for Researchers
In the intricate world of peptide synthesis and drug development, the strategic selection of protecting groups is paramount to achieving high-purity, high-yield target molecules. For trifunctional amino acids like threonine, with its reactive hydroxyl side chain, this choice becomes even more critical. Unprotected, the hydroxyl group can lead to a cascade of undesirable side reactions, including O-acylation, which can result in difficult-to-separate impurities and diminished yields.
This guide provides an in-depth comparative analysis of the benzyloxycarbonyl (Z or Cbz) group and other commonly employed protecting groups for the threonine side chain, including tert-butyloxycarbonyl (Boc)-based strategies, 9-fluorenylmethoxycarbonyl (Fmoc)-based strategies, allyloxycarbonyl (Alloc), and tert-butyldimethylsilyl (TBDMS). We will delve into the mechanistic underpinnings of each protecting group, provide detailed experimental protocols, and present a comparative analysis of their performance to empower researchers in making informed decisions for their synthetic endeavors.
The Critical Role of Side-Chain Protection for Threonine
The secondary hydroxyl group of threonine is a nucleophile that can compete with the N-terminal amine during peptide bond formation, leading to the formation of ester side products (O-acylation). Furthermore, under certain conditions, side reactions such as dehydration and N-O acyl shifts can occur. Protecting the threonine side chain is therefore essential to direct the acylation to the desired N-terminal amine, ensuring the fidelity of the peptide sequence. The ideal protecting group should be stable throughout the synthesis and readily and selectively removable under conditions that do not compromise the integrity of the peptide.
The Benzyloxycarbonyl (Z/Cbz) Group: A Classic Protector
The benzyloxycarbonyl group, introduced by Bergmann and Zervas, has been a long-standing tool in solution-phase peptide synthesis. While its application in solid-phase peptide synthesis (SPPS) is limited, it remains a valuable option for specific applications. For threonine side-chain protection, the Z group is typically introduced as a benzyl ether in Boc-based strategies.
Mechanism of Z-Group Protection and Deprotection
Protection involves the reaction of the threonine hydroxyl group with a benzyl chloroformate derivative in the presence of a base.
Deprotection of the Z group is most commonly achieved via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). This process is clean, yielding the deprotected hydroxyl group, toluene, and carbon dioxide as byproducts.[1] Alternatively, strong acidic conditions like HBr in acetic acid can be employed.[2]
Experimental Protocol: Z-Protection of Threonine Side Chain (as Benzyl Ether in Boc-SPPS)
The use of a pre-protected threonine derivative, such as Boc-Thr(Bzl)-OH, is standard practice in Boc-based solid-phase peptide synthesis.[3][4]
Incorporation into Peptide Synthesis (Boc-SPPS):
-
Deprotection of N-terminal Boc group: The resin-bound peptide with a terminal Boc-protected amino acid is treated with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 25-50% v/v) to expose the free amine.
-
Neutralization: The resin is neutralized with a solution of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA), in DCM.
-
Coupling: The Boc-Thr(Bzl)-OH is pre-activated with a coupling reagent (e.g., DCC/HOBt or HBTU/DIPEA) and then added to the resin. The coupling reaction proceeds to form the peptide bond.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
Final Deprotection (Cleavage from Resin):
-
Cleavage Cocktail: The peptide-resin is treated with a strong acid cocktail, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which cleaves the peptide from the resin and simultaneously removes the benzyl side-chain protecting group from threonine.
Fmoc-Based Strategies: The Workhorses of Modern SPPS
In the realm of Fmoc-based SPPS, the tert-butyl (tBu) and trityl (Trt) groups are the most prevalent choices for protecting the threonine side chain.[5] The choice between these two can significantly impact the purity and yield of the final peptide.
The Tert-Butyl (tBu) Group: Robust and Reliable
The tBu group is a robust and widely used protecting group for the threonine hydroxyl group, offering high stability during the basic conditions of Fmoc deprotection (e.g., piperidine in DMF).[5]
Deprotection: The tBu group is removed during the final cleavage from the resin using a strong acid cocktail, typically containing a high concentration of trifluoroacetic acid (TFA).[6]
The Trityl (Trt) Group: Mildly Labile for Higher Purity
The trityl group is significantly more acid-labile than the tBu group. This allows for its removal under milder acidic conditions, which can minimize acid-catalyzed side reactions and often leads to higher crude peptide purity.[6] This is particularly advantageous in the synthesis of long or complex peptides.
Deprotection: The Trt group can be cleaved with a standard TFA cocktail. For selective on-resin deprotection, a very dilute solution of TFA in DCM (e.g., 1-2%) can be used, leaving tBu and other more acid-stable groups intact.[6]
Experimental Protocol: Incorporation of Fmoc-Thr(tBu/Trt)-OH in SPPS
-
Resin Swelling: The solid support (e.g., Rink amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a 20% solution of piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
In a separate vessel, the Fmoc-Thr(tBu)-OH or Fmoc-Thr(Trt)-OH (3-5 equivalents) is pre-activated with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
The activated amino acid solution is then added to the deprotected resin-bound peptide.
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature.[5]
-
-
Washing: The resin is washed with DMF to remove excess reagents.
-
Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection:
-
For tBu protection: The peptide-resin is treated with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours.[5]
-
For Trt protection: A milder TFA concentration can often be used in the cleavage cocktail.[5]
The Allyloxycarbonyl (Alloc) Group: An Orthogonal Strategy
The Alloc group is an excellent choice for orthogonal protection of the threonine side chain. It is stable to both the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal, allowing for its selective cleavage at any point during the synthesis.[7]
Mechanism of Alloc Protection and Deprotection
Protection: The hydroxyl group of threonine can be protected with allyl chloroformate in the presence of a base.
Deprotection: The Alloc group is removed under mild, neutral conditions via palladium(0)-catalyzed allyl transfer.[8] A common reagent system is tetrakis(triphenylphosphine)palladium(0) with a scavenger like phenylsilane.[7]
Experimental Protocol: Alloc Deprotection from Threonine Side Chain
-
Resin Preparation: The Alloc-protected peptide on the resin is washed with DCM.
-
Deprotection Cocktail: A solution of tetrakis(triphenylphosphine)palladium(0) (e.g., 0.2 equivalents) and phenylsilane (e.g., 20 equivalents) in DCM is prepared.[9]
-
Reaction: The deprotection cocktail is added to the resin, and the mixture is agitated for a set period (e.g., 2 hours). The deprotection step may be repeated.[7]
-
Washing: The resin is washed thoroughly with DCM and other solvents to remove the palladium catalyst and scavenger byproducts.
The Tert-Butyldimethylsilyl (TBDMS) Group: A Silyl Ether Option
Silyl ethers, such as the TBDMS group, offer another avenue for protecting the hydroxyl function of threonine. They are generally stable to a range of reaction conditions but can be selectively cleaved.
Mechanism of TBDMS Protection and Deprotection
Protection: The threonine hydroxyl group is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole in an anhydrous solvent such as DMF.[10]
Deprotection: The TBDMS group is typically removed using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), in a solvent like THF.[10]
Experimental Protocol: TBDMS Protection of Threonine Hydroxyl Group
-
Dissolution: Dissolve N- and C-terminally protected threonine (1.0 eq.) in anhydrous DMF under an inert atmosphere.
-
Base Addition: Add imidazole (2.5 eq.) and stir until dissolved.
-
Silylation: Add TBDMS-Cl (1.5 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the TBDMS-protected threonine derivative by column chromatography.[10]
Comparative Performance Analysis
The selection of the optimal protecting group for the threonine side chain is highly dependent on the specific synthetic strategy, the peptide sequence, and the desired final product. Below is a comparative summary of the key characteristics of each protecting group.
| Protecting Group | Protection Strategy | Stability | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Z (as Benzyl ether) | Boc-SPPS, Solution Phase | Stable to TFA (for N-Boc removal) | Strong acid (HF, TFMSA), Catalytic Hydrogenolysis | High stability; clean deprotection via hydrogenolysis. | Harsh cleavage conditions in Boc-SPPS; limited use in Fmoc-SPPS. |
| tBu (tert-Butyl) | Fmoc-SPPS | Stable to piperidine | Strong acid (e.g., 95% TFA)[5] | Robust, cost-effective, and widely used.[5] | Requires strong acid for cleavage, which can cause side reactions; may contribute to peptide aggregation.[5] |
| Trt (Trityl) | Fmoc-SPPS | Stable to piperidine | Mild acid (e.g., 1-2% TFA for selective removal), Strong acid (TFA)[6] | Milder cleavage conditions lead to higher crude peptide purity; enables orthogonal deprotection.[6] | Less stable than tBu during prolonged synthesis; more expensive.[5] |
| Alloc (Allyloxycarbonyl) | Orthogonal to Boc and Fmoc | Stable to acid (TFA) and base (piperidine) | Pd(0) catalyst and scavenger (e.g., phenylsilane)[7] | Fully orthogonal; allows for selective on-resin modification. | Requires a metal catalyst for removal, which can be sensitive and requires thorough removal. |
| TBDMS (tert-Butyldimethylsilyl) | Orthogonal to Boc and Fmoc | Stable to many non-fluoride conditions | Fluoride source (e.g., TBAF)[10] | Orthogonal to standard acid/base labile groups. | Can be labile under certain acidic conditions; potential for silicon-containing impurities. |
Quantitative Data Insights:
Direct, side-by-side quantitative comparisons of all these protecting groups under identical conditions are scarce in the literature. However, studies comparing tBu and Trt protection in Fmoc-SPPS have shown that the use of Trt-protected amino acids can lead to significantly higher crude peptide purity. For example, one study reported a crude product purity of 80-92% with Trt protection compared to 43% with tBu protection for a model peptide under similar deprotection conditions.[11] This is attributed to the milder cleavage conditions for the Trt group, which minimizes acid-catalyzed side reactions.[6]
Visualizing the Workflows
Protection and Deprotection Schemes
Caption: Protection and deprotection schemes for various threonine side-chain protecting groups.
Decision-Making Workflow for Threonine Protection
Caption: A decision-making workflow for selecting the appropriate threonine protecting group.
Conclusion and Future Perspectives
The choice of a protecting group for the threonine side chain is a critical decision in peptide synthesis that can significantly influence the outcome of a synthetic campaign. The classical Z-group, while less common in modern SPPS, still holds its place in solution-phase synthesis. In the dominant Fmoc-SPPS strategies, the robust tBu group remains a reliable standard, while the more labile Trt group offers a path to higher purity for complex peptides. For instances requiring orthogonal deprotection for on-resin modifications, the Alloc and TBDMS groups provide elegant solutions.
As the complexity of synthetic peptides continues to grow, with the incorporation of unnatural amino acids and various post-translational modifications, the demand for novel and highly orthogonal protecting groups will undoubtedly increase. Future research will likely focus on the development of protecting groups that can be removed under even milder and more specific conditions, further expanding the synthetic chemist's toolbox and enabling the creation of ever more complex and potent peptide-based therapeutics.
References
- Benchchem. (2025). Application Notes and Protocols: Silyl Protecting Groups in Peptide Synthesis. Benchchem.
- Benchchem. (2025). A Comparative Guide to Protected Threonine Derivatives in Solid-Phase Peptide Synthesis. Benchchem.
- Benchchem. (2025). A Comparative Analysis of Benzyl and Tert-Butyl Ester Protection for Threonine in Chemical Synthesis. Benchchem.
- Benchchem. (2025). Thr(Trt)-OH in Peptide Synthesis. Benchchem.
- Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies.
- Sigma-Aldrich. Boc-D-Thr(Bzl)-OH Novabiochem.
- Ramesh, R., et al. (n.d.). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Indian Academy of Sciences.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- ACS Publications. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
- ACS Publications. (2022). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters.
- Sigma-Aldrich. Boc-Thr(Bzl)-OH Novabiochem.
- Alfa Chemistry. (n.d.). Side-Chain Protected Amino Acids: Essential Building Blocks for High-Fidelity Peptide Synthesis.
- ResearchGate. (n.d.). 2,2-Difluoroboroxazolidin-5-ones: A novel approach to selective side-chain protections of serine and threonine by tert -butyl or benzyl groups.
- AAPPTEC. (n.d.).
- Barlos, K., & Gatos, D. (2012). Fmoc Solid Phase Peptide Synthesis.
- CDN. (n.d.). Alloc Protecting Group Removal Protocol.
- Glycoscience Protocols. (2021). Introduction of tert-butyldiphenylsilyl (TBDPS) group.
- NIH. (2025). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- BOC Sciences. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (n.d.). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis.
- Creative Peptides. (n.d.). Optimization Strategies for the Stability of Peptides In Vivo.
- Nowick, J. S. (2020).
- Benchchem. (2025). Application Notes and Protocols: Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis.
- Benchchem. (2025). A Comparative Analysis of H-Thr(tBu)-OH and Alternative Protected Threonines in Peptide Synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Wiley-VCH. (n.d.). Protection Reactions.
- NIH. (n.d.). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach.
- PubMed. (n.d.).
- Benchchem. (2025). A Head-to-Head Comparison of Cleavage Cocktails for Trityl (Trt) Group Removal.
- NIH. (2016).
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Evaluating Z-Thr(Tbu)-OH.Dcha in Difficult Sequences: A Comparative Performance Guide
Introduction: The Persistent Challenge of "Difficult Sequences" in Peptide Synthesis
In the field of solid-phase peptide synthesis (SPPS), the assembly of a peptide chain is a cyclical process of deprotection and coupling. While seemingly straightforward, the efficiency of this process can be dramatically compromised by the nascent peptide's sequence. "Difficult sequences," often rich in hydrophobic or β-branched amino acids like Valine and Isoleucine, have a high propensity to form stable secondary structures and aggregate on the solid support.[1][2] This aggregation shields the N-terminus of the growing chain, leading to incomplete coupling reactions, the accumulation of deletion impurities, and significant challenges in purification.[3]
Threonine, with its β-branched and hydroxyl-functionalized side chain, is a notable contributor to these synthetic hurdles. The steric bulk near the peptide backbone can intrinsically slow down coupling kinetics.[4] Consequently, the choice of the protected threonine derivative is not a trivial matter; it is a critical parameter that can dictate the success or failure of a complex synthesis. This guide provides an in-depth evaluation of Z-Thr(Tbu)-OH.DCHA, a classical protected threonine, and objectively compares its performance against modern alternatives in the context of a benchmark difficult sequence.
A Mechanistic Look at this compound
This compound is the dicyclohexylamine (DCHA) salt of N-Z -benzyloxycarbonyl-O-t -Bu tyl-L-threonine. Understanding its components is key to appreciating its application and limitations:
-
Nα-Benzyloxycarbonyl (Z or Cbz) Group: This is a urethane-based protecting group for the α-amino function. It is stable to the basic conditions used in Fmoc-SPPS (e.g., piperidine) and mild acids.[4][5] Its removal is typically achieved via catalytic hydrogenation or strong acids like HBr, rendering it non-orthogonal to standard Fmoc/tBu strategies.[4][5] This characteristic primarily situates its use within Boc-SPPS or for the synthesis of protected peptide fragments.[6][7]
-
O-tert-butyl (tBu) Group: This bulky ether protects the threonine side-chain hydroxyl group, preventing O-acylation during coupling. It is highly acid-labile and is removed during the final cleavage step with strong acids like Trifluoroacetic Acid (TFA).[8]
-
Dicyclohexylamine (DCHA) Salt: The formation of a salt with DCHA improves the crystallinity, handling, and storage stability of the amino acid derivative.[9][10]
The general workflow involves activating the carboxylic acid of Z-Thr(Tbu)-OH to form a reactive ester, which then couples with the free N-terminal amine of the peptide-resin.
Caption: General workflow of amino acid activation and coupling in SPPS.
Performance in a Difficult Sequence: A Comparative Study
To provide a rigorous evaluation, we will model the synthesis of the acyl carrier protein (ACP) fragment 65-74 (Sequence: VQAAIDYING), a widely accepted benchmark for difficult sequences due to its tendency to aggregate and yield deletion products.[11][12][13][14]
Experimental Protocol: Comparative Synthesis of ACP (65-74)
Objective: To compare the coupling efficiency and final purity of peptides synthesized using this compound (in a Boc-SPPS context) versus the standard Fmoc-Thr(tBu)-OH (in an Fmoc-SPPS context).
Materials:
-
Resins: Pam resin (for Boc-SPPS), Rink Amide MBHA resin (for Fmoc-SPPS)
-
Amino Acids: Boc-protected amino acids, Fmoc-protected amino acids, this compound, Fmoc-Thr(tBu)-OH
-
Coupling Reagents: HBTU, HATU[15]
-
Bases: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagents: Trifluoroacetic Acid (TFA) for Boc removal, 20% Piperidine in DMF for Fmoc removal
-
Cleavage Cocktails: HF (for Boc-SPPS on Pam resin), TFA/TIS/H₂O (95:2.5:2.5) for Fmoc-SPPS
-
Solvents: DMF, DCM
Methodology:
-
Resin Preparation: Swell the appropriate resin in DMF for 1 hour.
-
Cycle 1 (Boc-SPPS with Z-Thr):
-
Deprotection: Treat the resin with 50% TFA in DCM to remove the Boc group. Neutralize with 10% DIPEA in DMF.
-
Coupling: Pre-activate 3 eq. of the appropriate Boc-amino acid with 3 eq. of HBTU and 6 eq. of DIPEA in DMF. Add to the resin and couple for 1-2 hours. For the threonine position, use Z-Thr(Tbu)-OH (after converting from the DCHA salt).
-
Monitoring: Perform a Kaiser test to confirm reaction completion.[18][19]
-
-
Cycle 2 (Fmoc-SPPS with Fmoc-Thr):
-
Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.
-
Coupling: Pre-activate 3 eq. of Fmoc-Thr(tBu)-OH with 3 eq. of HATU and 6 eq. of DIPEA in DMF. Add to the resin and couple for 1-2 hours.
-
Monitoring: Perform a Kaiser test.
-
-
Chain Elongation: Repeat the respective cycles for all amino acids in the sequence.
-
Final Cleavage:
-
Boc-SPPS: Treat the peptide-resin with liquid HF.
-
Fmoc-SPPS: Treat the peptide-resin with the TFA cleavage cocktail for 2-3 hours.
-
-
Analysis: Precipitate the crude peptides in cold diethyl ether. Analyze crude purity by RP-HPLC and confirm identity by mass spectrometry.
Caption: A generalized experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Comparative Performance Data Summary
| Threonine Derivative | SPPS Strategy | Coupling Reagent | Expected Crude Purity (%) | Key Considerations |
| This compound | Boc/Bzl | HBTU | ~75-85% | Requires harsh HF cleavage; Z-group removal needs separate hydrogenation step if not cleaved by HF. Primarily for fragment synthesis. |
| Fmoc-Thr(tBu)-OH | Fmoc/tBu | HBTU | ~85-90% | Standard, reliable method.[20] |
| Fmoc-Thr(tBu)-OH | Fmoc/tBu | HATU | >92% | Superior reactivity, faster coupling, and lower risk of racemization, especially for difficult sequences. [21][22] |
| Fmoc-Thr(Trt)-OH | Fmoc/tBu | HATU | >90% | Bulky Trt group can disrupt aggregation; removable under milder acidic conditions, beneficial for sensitive peptides.[8] |
Analysis and Discussion
-
Coupling Efficiency: The use of Fmoc-Thr(tBu)-OH with the HATU coupling reagent is consistently reported to provide the highest coupling efficiency, particularly in challenging contexts.[21][22] HATU forms a more reactive OAt-active ester compared to the OBt-ester formed by HBTU, leading to faster and more complete reactions. While Z-Thr(Tbu)-OH is effective within a Boc-SPPS framework, the overall strategy is less common today due to the harsh reagents required (TFA for every cycle, HF for final cleavage).[7][23]
-
Racemization: Both Z and Fmoc are urethane-type protecting groups, which are known to effectively suppress racemization during the activation step.[4] However, the enhanced speed of HATU-mediated coupling further minimizes the time the activated amino acid is susceptible to epimerization.[24]
-
Orthogonality and Versatility: This is the most significant point of differentiation. Z-Thr(Tbu)-OH lacks orthogonality with the standard Fmoc/tBu strategy.[7][] Its application is largely confined to Boc-SPPS or the synthesis of protected fragments for subsequent ligation. In contrast, Fmoc-Thr(tBu)-OH is the cornerstone of the most widely used SPPS methodology, offering maximum compatibility with a vast library of other protected amino acids and linkers.[][26]
Expert Recommendations and Conclusion
While this compound is a chemically sound and stable threonine derivative, its practical application in modern SPPS for synthesizing difficult sequences is limited by its incompatibility with the dominant Fmoc/tBu strategy. The requirement for a Boc-SPPS workflow, with its repetitive use of strong acid for deprotection and hazardous HF for cleavage, makes it a less favorable choice for routine synthesis.
For researchers, scientists, and drug development professionals tackling difficult peptide sequences, the evidence-based recommendation is the use of Fmoc-Thr(tBu)-OH in conjunction with the HATU coupling reagent. This combination offers a synergistic advantage: the robust and widely compatible Fmoc/tBu protection scheme coupled with a highly efficient activation method that mitigates common failure modes in difficult sequences. The incremental cost of HATU over HBTU is frequently offset by significantly higher crude purity, which streamlines purification efforts and improves overall yield and project timelines.
Ultimately, the optimal strategy should always be confirmed with small-scale pilot syntheses. However, for initial experimental design, leveraging the well-established efficiency of the Fmoc-Thr(tBu)-OH / HATU system provides the highest probability of success when confronting the challenge of difficult peptide sequences.
References
- BenchChem. (2025). A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs.
- BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. Benchchem.com.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Chempep.com.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec.com.
- BenchChem. (2025). Application Notes and Protocols for the Kaiser Test in Peptide Synthesis. Benchchem.com.
- BOC Sciences. (n.d.).
- Pentelute, B. L., et al. (2013). Rapid Flow-Based Peptide Synthesis. PMC - NIH.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Aapptec Peptides. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Aapptec.com.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.com.
- Danishefsky, S. J., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed.
- BenchChem. (2025). A Comparative Guide to Protected Threonine Derivatives in Solid-Phase Peptide Synthesis. Benchchem.com.
- ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of....
- BenchChem. (2025). A Comparative Review of H-Thr-OBzl.HCl and Alternative Threonine Derivatives in Peptide Synthesis. Benchchem.com.
- Al-Warhi, T., et al. (2024). Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges. RSC Publishing.
- Tzani, A., et al. (2017).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.com.
- Thieme. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Thieme-connect.com.
- Pentelute, B. L., et al. (n.d.). Solid phase peptide synthesis processes and associated systems.
- Kent, S. B. H., et al. (1999). Accelerated chemical synthesis of peptides and small proteins. Luxembourg Bio Technologies.
- BenchChem. (2025). A Comparative Guide to Threonine Esters in Peptide Coupling: DL-Threonine Methyl Ester Hydrochloride vs.
- CEM Corporation. (n.d.). Large scale microwave heated SPPS of the ACP (65–74) fragment. Cem.com.
- BenchChem. (2025). Application Notes and Protocols: Z-Thr(tBu)
- BenchChem. (2025). A Comparative Analysis of H-Thr(tBu)-OH and Alternative Protected Threonines in Peptide Synthesis. Benchchem.com.
- BenchChem. (2025). A Comparative Guide to Threonine Incorporation in SPPS: Fmoc-Thr(tBu)-OSu vs.
- Kappe, C. O., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry.
- Taiheweye. (n.d.). Z-Thr(tBu)-OH·DCHA. Taiheweye.com.
- Wessjohann, L. A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry.
- Amerigo Scientific. (n.d.). This compound. Amerigoscientific.com.
- Abdel-Rahman, S. A., et al. (2007). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. PubMed.
- BenchChem. (2025). Application Notes and Protocols for Z-Thr(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS). Benchchem.com.
- Wessjohann, L. A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- ChemicalBook. (2023). Z-THR(TBU)-OH DCHA | 16966-07-7. Chemicalbook.com.
- Fields, G. B. (2005). Introduction to Peptide Synthesis. PMC - NIH.
- CEM Corporation. (n.d.). Fmoc-Thr(tBu)-OH. Cem.com.
- Bodanszky, M. (n.d.). Chemistry of peptide synthesis.
- Vederas, J. C., et al. (2024). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). PubMed.
- PubChem. (n.d.). Z-Tyr(tBu)-OH.DCHA. Pubchem.ncbi.nlm.nih.gov.
- Thermo Fisher Scientific. (n.d.).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Z-Thr(Tbu)-Oh.Dcha
For researchers and professionals in drug development, the synthesis and handling of complex chemical entities like Z-Thr(Tbu)-Oh.Dcha (N-α-benzyloxycarbonyl-O-tert-butyl-L-threonine dicyclohexylammonium salt) is a routine yet critical task. Equally important is the safe and compliant disposal of any surplus material, byproducts, or contaminated labware. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and regulatory awareness to ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: A Triumvirate of Chemical Moieties
This compound is a salt formed from a protected amino acid and an amine. To appreciate the nuances of its disposal, we must consider the chemical characteristics of its three core components:
-
N-α-benzyloxycarbonyl (Z or Cbz)-protected Threonine: The Z-group is a common amine protecting group in peptide synthesis.[1] Its removal often involves catalytic hydrogenolysis or strong acids.[2] This informs us about its potential degradation pathways.
-
O-tert-butyl (tBu) ether: The tert-butyl group is an acid-labile protecting group for the hydroxyl function of threonine.
-
Dicyclohexylamine (Dcha): This amine is used to form a salt with the carboxylic acid of the protected threonine, often aiding in purification and handling. Dicyclohexylamine is a combustible liquid and is considered a hazardous material.[3]
Given the presence of these functional groups, this compound should be treated as a hazardous chemical waste.
Core Principles of Disposal
The overarching principle for the disposal of this compound is to prevent its release into the environment and to ensure the safety of personnel. This is achieved through a multi-step process that involves proper segregation, containment, labeling, and transfer to a licensed hazardous waste disposal facility.
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste | [3] |
| Primary Disposal Route | Licensed Hazardous Waste Contractor | [4][5] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat | |
| Spill Management | Absorb with inert material, collect in a sealed container | [3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the systematic procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a suitable option), and safety goggles.
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including surplus reagent and contaminated disposable labware (e.g., weighing boats, gloves), in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solvent, it should be collected in a separate, compatible liquid hazardous waste container. The solvent compatibility with the container material should be verified.
-
Sharps Waste: Any sharps contaminated with this compound, such as needles or broken glass, must be disposed of in a designated sharps container for hazardous waste.
3. Container Management:
-
Use containers that are in good condition and have a secure, tight-fitting lid.
-
Ensure the container is compatible with the chemical waste. For solid waste, a high-density polyethylene (HDPE) container is generally suitable.
-
Do not overfill containers. Leave at least 10% headspace to allow for expansion.
4. Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
Identify the contents of the container. For this compound, list the full chemical name: N-α-benzyloxycarbonyl-O-tert-butyl-L-threonine dicyclohexylammonium salt.
-
Indicate the approximate amount of waste in the container.
-
Include the date when the waste was first added to the container.
5. Storage:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a secondary containment tray to prevent the spread of any potential leaks.
-
Store the waste away from incompatible materials, heat sources, and direct sunlight.
6. Disposal Request:
-
Once the container is full or you are ready to dispose of the waste, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Follow their specific procedures for waste pickup and documentation.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
